Nerisopam
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-8-13-9-16(22-2)17(23-3)10-15(13)18(21-20-11)12-4-6-14(19)7-5-12/h4-7,9-10H,8,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQDEXGFYVSTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145499 | |
| Record name | Nerisopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102771-12-0 | |
| Record name | Nerisopam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102771-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nerisopam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102771120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nerisopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NERISOPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Q4O339AG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Nerisopam: A 2,3-Benzodiazepine Anxiolytic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nerisopam (also known as GYKI-52322 and EGIS-6775) is a psychoactive compound belonging to the 2,3-benzodiazepine class of drugs. Unlike the classical 1,4-benzodiazepines, this compound exhibits a unique pharmacological profile characterized by potent anxiolytic and neuroleptic (antipsychotic) effects without the pronounced sedative, muscle relaxant, and anticonvulsant properties associated with its predecessors. This distinct mechanism of action, which does not involve direct modulation of the GABA-A receptor benzodiazepine binding site, makes this compound and its analogues a subject of significant interest for the development of novel therapeutics for anxiety and psychotic disorders. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, preclinical efficacy, and human pharmacokinetics, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action
This compound's anxiolytic and neuroleptic effects are not mediated by the classical benzodiazepine binding site on the GABA-A receptor. Instead, its primary mechanism of action is believed to involve the modulation of other neurotransmitter systems, with evidence pointing towards phosphodiesterase (PDE) inhibition and potential antagonism of AMPA receptors.
1.1. Phosphodiesterase (PDE) Inhibition
Table 1: Tofisopam Phosphodiesterase (PDE) Inhibition Data
| PDE Isoenzyme | IC50 (µM) |
| PDE-4A1 | 0.42 |
| PDE-10A1 | 0.92 |
| PDE-3 | 1.98 |
| PDE-2A3 | 2.11 |
1.2. AMPA Receptor Antagonism
Several studies on 2,3-benzodiazepines, including compounds structurally related to this compound, have demonstrated non-competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This action is thought to contribute to their anxiolytic and neuroprotective properties. The minimal effective doses of some 2,3-benzodiazepines in animal models of anxiety are remarkably low, suggesting a high-potency interaction with their molecular targets.
1.3. Localization of Action in the Basal Ganglia
A defining characteristic of 2,3-benzodiazepines, including this compound, is the high density of their binding sites almost exclusively within the basal ganglia, particularly on the projecting neurons of the striatum. This anatomical specificity is distinct from the widespread distribution of 1,4-benzodiazepine binding sites throughout the brain. Administration of this compound leads to a rapid and intense expression of Fos-like immunoreactivity in the rostral, dorsomedial, and lateral parts of the striatum, further implicating these neuronal circuits as the primary targets for its pharmacological effects.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound in striatal neurons.
Preclinical Efficacy
The anxiolytic and neuroleptic-like properties of this compound have been demonstrated in various preclinical animal models. These studies highlight its efficacy at doses that do not produce the sedative side effects common to classical benzodiazepines.
Table 2: Preclinical Anxiolytic and Neuroleptic-like Activity of this compound (GYKI-52322) and Related 2,3-Benzodiazepines
| Test Model | Species | Compound | Dose Range (mg/kg) | Key Findings | Reference |
| Elevated Plus Maze (EPM) | Rat | GYKI-52322 | N/A | Showed anxiolytic profile | Horváth et al., 1992 |
| Elevated Plus Maze (EPM) | Rat | GYKI 52466 | 0.01 (MED) | Active in non-sedative doses | Kapus et al., 2008 |
| Vogel Conflict Test | Rat | GYKI-52322 | N/A | Demonstrated anti-conflict effect | Horváth et al., 1992 |
| Vogel Conflict Test | Rat | EGIS-10608 | 2.5 (MED) | Effective in increasing punished drinking | Kapus et al., 2008 |
| Fos-like Immunoreactivity | Rat | This compound | N/A | Increased Fos expression in striatum, globus pallidus, and nucleus accumbens | Palkovits et al., 1997[1] |
N/A: Specific quantitative data not available in the cited abstract. MED: Minimal Effective Dose.
Experimental Protocols
2.1. Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-related behavior in rodents. The apparatus consists of two open and two closed arms elevated above the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two enclosed arms (e.g., 50x10x40 cm) elevated (e.g., 50 cm) from the ground.
-
Procedure: Animals are placed at the center of the maze, facing an open arm. Behavior is typically recorded for a 5-minute session. Parameters measured include the number of entries into and the time spent in the open and closed arms.
-
Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to total arm entries is indicative of an anxiolytic effect.
2.2. Vogel Conflict Test
This test is based on the principle that anxiolytic drugs increase behavior that is suppressed by punishment.
-
Apparatus: A testing chamber with a drinking spout connected to a shock generator.
-
Procedure: Water-deprived animals are placed in the chamber and allowed to drink. After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the drinking spout. The number of shocks received during a session (e.g., 10 minutes) is recorded.
-
Data Analysis: Anxiolytic compounds increase the number of punished licks, indicating an anti-conflict effect.
2.3. Fos-like Immunoreactivity
This technique is used to map neuronal activation in the brain following a specific stimulus, such as drug administration. The c-fos gene is an immediate-early gene whose protein product, Fos, is expressed in neurons following stimulation.
-
Procedure: Animals are administered the test compound (this compound) or vehicle. After a specific time interval (e.g., 2 hours), the animals are euthanized, and their brains are processed for immunohistochemistry using an antibody against the Fos protein.
-
Data Analysis: The number of Fos-positive cells in specific brain regions is quantified using microscopy and image analysis software. An increase in Fos-like immunoreactivity in a particular brain area suggests that the drug has activated neurons in that region.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound.
Human Pharmacokinetics
A Phase I clinical trial has been conducted to evaluate the pharmacokinetics of this compound and its N-acetyl metabolite in humans.
Key Findings:
-
Pharmacokinetic Model: this compound follows a two-compartment pharmacokinetic model, while its N-acetyl metabolite exhibits a one-compartment model.
-
Metabolism and Polymorphism: this compound undergoes N-acetylation, a metabolic pathway known for genetic polymorphism. This results in significant differences in plasma concentrations between "slow" and "fast" acetylators.
-
Absorption and First-Pass Metabolism: this compound is rapidly absorbed after oral administration. However, it undergoes significant first-pass metabolism, with the extent of this metabolism differing between acetylator phenotypes.
-
Plasma Concentrations: Slow acetylators exhibit higher plasma concentrations of the parent drug, this compound, while fast acetylators have higher levels of the N-acetyl metabolite.
-
Elimination: The elimination phase of both this compound and its metabolite is reportedly parallel between the two phenotype groups.
Table 3: Summary of Human Pharmacokinetic Properties of this compound (EGIS-6775)
| Parameter | Observation |
| Pharmacokinetic Model | |
| This compound | Two-compartment |
| N-acetyl metabolite | One-compartment |
| Metabolism | |
| Primary Pathway | N-acetylation |
| Genetic Polymorphism | Affects acetylation rate (slow vs. fast acetylators) |
| Effect of Acetylator Phenotype | |
| Slow Acetylators | Higher plasma concentrations of this compound |
| Fast Acetylators | Higher plasma concentrations of N-acetyl metabolite |
| Absorption | Rapid, with significant first-pass metabolism |
Note: Specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the Phase I study are not publicly available.
Logical Relationship Diagram
Caption: Influence of acetylator phenotype on this compound pharmacokinetics.
Conclusion and Future Directions
This compound represents a promising departure from classical benzodiazepine anxiolytics, offering the potential for effective treatment of anxiety and related disorders with a more favorable side-effect profile. Its unique mechanism of action, centered on the basal ganglia and likely involving PDE inhibition and AMPA receptor antagonism, warrants further investigation. Future research should focus on elucidating the precise molecular targets of this compound and its binding affinities. The completion and publication of comprehensive clinical trials are necessary to establish its efficacy and safety in patient populations and to understand the clinical implications of its pharmacokinetic variability due to genetic polymorphism. The development of selective 2,3-benzodiazepines could pave the way for a new generation of anxiolytic and antipsychotic medications.
References
Nerisopam: A Technical Overview of its Neuroleptic and Antipsychotic Profile in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerisopam (also known as GYKI-52322 and EGIS-6775) is a psychoactive compound belonging to the 2,3-benzodiazepine class of drugs.[1][2] Unlike the classical 1,4-benzodiazepines, which primarily exert their effects through the gamma-aminobutyric acid (GABA) type A receptor, this compound and its structural analogs, such as tofisopam and girisopam, exhibit a unique pharmacological profile.[2][3] Preclinical studies in animal models have indicated that this compound possesses both potent anxiolytic and neuroleptic-like (antipsychotic) properties.[1] This technical guide provides a comprehensive summary of the available preclinical data on the neuroleptic and antipsychotic effects of this compound, with a focus on its mechanism of action, and performance in relevant animal models.
Mechanism of Action
This compound's mechanism of action is not fully elucidated but is understood to be distinct from typical and atypical antipsychotic drugs that primarily target dopamine D2 and serotonin 5-HT2A receptors. The available evidence points towards a multi-faceted mechanism involving:
-
Unique Binding Sites in the Basal Ganglia: Autoradiographic studies have revealed that 2,3-benzodiazepines like this compound have specific binding sites located exclusively in the basal ganglia, particularly the striatum. This is in stark contrast to 1,4-benzodiazepines, whose binding sites are more widely distributed throughout the central nervous system. This targeted action within the striato-pallido-nigral system suggests a modulatory role in motor control and executive function, pathways often implicated in psychosis.
-
GABAergic Modulation: this compound has been identified as a GABA receptor agonist. This activity likely contributes to its anxiolytic effects and may also play a role in its neuroleptic profile by modulating inhibitory neurotransmission in key brain circuits.
-
Dopaminergic System Interaction: While direct high-affinity binding to dopamine receptors has not been definitively reported, the neuroleptic-like effects of this compound, such as the inhibition of conditioned avoidance response, suggest a downstream modulation of dopaminergic pathways.
-
Serotonergic System Interaction: The interaction of this compound with serotonin receptors is not well-characterized in the publicly available literature.
-
Glutamatergic System Interaction: There is evidence to suggest that 2,3-benzodiazepines may interact with the glutamatergic system, specifically as AMPA receptor antagonists. Given the role of glutamate in the pathophysiology of schizophrenia, this could be a significant component of this compound's antipsychotic action.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for this compound and a typical experimental workflow for assessing its antipsychotic potential in animal models.
Quantitative Data from Animal Models
The following tables summarize the available quantitative data for this compound in key animal models of antipsychotic activity. It is important to note that access to the primary literature containing specific dose-response data (e.g., ED50 values) is limited, and therefore, some values may be qualitative or based on secondary citations.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | This compound (GYKI-52322) | Reference |
| Dopamine D2 | Data not available | - |
| Serotonin 5-HT2A | Data not available | - |
| GABA-A | Agonist activity reported | |
| 2,3-Benzodiazepine Site (Striatum) | High affinity |
Table 2: Efficacy in Animal Models of Antipsychotic Activity
| Animal Model | Species | Endpoint | This compound (GYKI-52322) Result | Reference |
| Conditioned Avoidance Response | Rat | Inhibition of avoidance | Effective | |
| Catalepsy Test | Rat | Induction of catalepsy | Atypical profile suggested (low potential) |
Experimental Protocols
Conditioned Avoidance Response (CAR)
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), typically a light or tone, and an unconditioned stimulus (US), the foot shock, are presented.
-
Procedure:
-
Acquisition Phase: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by the US (e.g., 0.5 mA foot shock) for another duration (e.g., 20 seconds). If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the US is not delivered. If the rat moves during the US, it is an escape response. If the rat fails to move, it receives the full duration of the shock. Trials are repeated with an inter-trial interval (e.g., 60 seconds). Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
Testing Phase: Once the avoidance response is acquired, animals are treated with either vehicle or varying doses of this compound. The number of avoidance responses, escape responses, and failures are recorded. A selective suppression of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
-
-
Data Analysis: The percentage of avoidance responses is calculated for each dose group and compared to the vehicle control group. An ED50 (the dose that produces a 50% reduction in avoidance responding) can be calculated.
Catalepsy Test
-
Apparatus: A horizontal bar raised a specific height from a flat surface (e.g., 9 cm).
-
Procedure:
-
Rats are administered either vehicle or varying doses of this compound.
-
At specified time points after administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on the horizontal bar.
-
The time it takes for the rat to remove both paws from the bar and return to a normal posture is recorded. A cut-off time is typically set (e.g., 180 seconds).
-
-
Data Analysis: The latency to descend is measured for each animal. A significant increase in the time spent on the bar compared to the vehicle group is indicative of catalepsy, a common side effect of typical antipsychotics that block D2 receptors in the nigrostriatal pathway. A low propensity to induce catalepsy suggests an atypical antipsychotic profile.
Conclusion
This compound presents a compelling profile as a potential antipsychotic agent with a novel mechanism of action. Its unique binding profile in the basal ganglia and its modulation of GABAergic and potentially glutamatergic systems distinguish it from currently available antipsychotics. While the available preclinical data strongly suggest neuroleptic-like effects in animal models, a more detailed characterization, including comprehensive receptor binding affinities and dose-response relationships in various behavioral paradigms, is necessary to fully understand its therapeutic potential and side-effect profile. Further research into the molecular targets of this compound could pave the way for a new generation of antipsychotic drugs with improved efficacy and tolerability.
References
Nerisopam and its Putative Role in Opioid Signal Transduction: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
- November 2025 -
Abstract
Nerisopam, a 2,3-benzodiazepine derivative, has been primarily characterized by its anxiolytic and neuroleptic properties. Unlike classical 1,4-benzodiazepines that primarily target GABA-A receptors, this compound and its structural analogs exhibit a distinct pharmacological profile. Emerging, yet limited, evidence suggests a potential interaction between the 2,3-benzodiazepine class of compounds and opioid signal transduction pathways. This technical guide synthesizes the currently available, albeit scarce, information regarding this compound's potential role in modulating opioid signaling. It aims to provide a foundational resource for researchers and drug development professionals interested in exploring this novel pharmacological intersection. Due to the nascent stage of research in this specific area, this document highlights the existing knowledge gaps and proposes future experimental directions.
Introduction
Opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that play a critical role in pain perception, reward, and other physiological processes. The signaling cascades initiated by opioid receptor activation are complex and involve multiple intracellular effectors, including G-proteins, β-arrestins, adenylyl cyclase, and mitogen-activated protein kinases (MAPKs). Understanding the modulation of these pathways is crucial for the development of novel analgesics with improved side-effect profiles.
This compound (GYKI-52322) is a 2,3-benzodiazepine that has demonstrated anxiolytic and neuroleptic effects in preclinical studies. Its mechanism of action is not fully elucidated but is known to differ from that of traditional 1,4-benzodiazepines. A pivotal, yet isolated, finding has suggested that 2,3-benzodiazepines may influence opioid signaling, thereby opening a new avenue of pharmacological investigation.
This whitepaper will delve into the potential mechanisms by which this compound might interact with opioid signal transduction, based on the limited available literature for the 2,3-benzodiazepine class.
Putative Interaction of 2,3-Benzodiazepines with Opioid Signaling
A key piece of evidence suggesting a link between 2,3-benzodiazepines and opioid signaling comes from a study indicating that this class of compounds can augment the analgesic and cataleptic effects of morphine. The same study noted that the effects of 2,3-benzodiazepines were diminished in morphine-tolerant animals, suggesting a convergence at the level of the opioid signaling pathway. The proposed mechanism of this interaction is an alteration in the phosphorylation of proteins involved in the signal transduction cascade.
At present, there is no direct, publicly available evidence from in-vitro or in-vivo studies that specifically quantifies this compound's binding affinity for any opioid receptor subtype or its direct modulatory effects on canonical opioid signaling pathways. The following sections will therefore outline the established opioid signaling pathways and hypothesize where a molecule like this compound might exert its influence, based on the general understanding of GPCR signaling and the aforementioned preliminary findings.
Canonical Opioid Receptor Signaling Pathways
Opioid receptor activation by an agonist initiates a cascade of intracellular events that can be broadly categorized into G-protein-dependent and β-arrestin-dependent pathways.
-
G-Protein Signaling: Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The activated Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), leading to neuronal hyperpolarization and reduced neurotransmitter release.
-
β-Arrestin Signaling: Following agonist-induced phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This recruitment uncouples the receptor from G-proteins, leading to desensitization and internalization. Furthermore, β-arrestin can act as a scaffold for various signaling proteins, including components of the MAPK pathway, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).
The following diagram illustrates the canonical opioid signaling pathway.
Caption: Canonical Opioid Signaling Pathways.
Potential Mechanisms of this compound's Action on Opioid Signaling
Given the limited direct evidence, the following are hypothetical mechanisms through which this compound could modulate opioid signal transduction, warranting further investigation.
Allosteric Modulation of Opioid Receptors
While direct binding to the orthosteric site of opioid receptors by this compound has not been reported, it is conceivable that it could act as an allosteric modulator. Allosteric modulators bind to a site on the receptor distinct from the primary agonist binding site, altering the receptor's conformation and thereby influencing agonist affinity and/or efficacy.
A potential experimental workflow to investigate this is outlined below.
Caption: Experimental Workflow for Investigating Allosteric Modulation.
Modulation of Downstream Signaling Components
The suggestion that 2,3-benzodiazepines may act by altering protein phosphorylation points towards an interaction with downstream signaling components. This compound could potentially influence the activity of kinases or phosphatases that are integral to the opioid signaling cascade.
-
G-Protein Coupled Receptor Kinases (GRKs): this compound could enhance or inhibit the activity of GRKs, thereby affecting the rate and extent of opioid receptor phosphorylation and subsequent β-arrestin recruitment.
-
Protein Kinase A (PKA) or C (PKC): These kinases are involved in various aspects of neuronal signaling and can be modulated by GPCR pathways. An effect of this compound on these kinases could indirectly influence opioid signaling.
-
MAPK Pathway: this compound could potentially modulate the ERK1/2 signaling pathway, which is a downstream target of both G-protein and β-arrestin signaling.
The logical relationship for investigating downstream effects is depicted below.
Caption: Logic Diagram for Investigating Downstream Signaling Effects.
Quantitative Data Summary (Hypothetical)
Crucially, no quantitative data on this compound's direct effects on opioid signaling pathways are currently available in the public domain. To guide future research, the following tables present a hypothetical framework for how such data could be structured and what key parameters should be measured.
Table 1: Hypothetical Opioid Receptor Binding Affinities of this compound
| Opioid Receptor Subtype | Radioligand | This compound Ki (nM) |
| Mu (µ) | [3H]DAMGO | To be determined |
| Delta (δ) | [3H]Naltrindole | To be determined |
| Kappa (κ) | [3H]U69,593 | To be determined |
Table 2: Hypothetical Functional Activity of this compound at the Mu-Opioid Receptor
| Assay | Parameter | This compound Effect |
| G-Protein Coupling ([35S]GTPγS) | EC50 (nM) / Emax (%) | To be determined |
| β-Arrestin Recruitment | EC50 (nM) / Emax (%) | To be determined |
| cAMP Accumulation (inhibition) | IC50 (nM) / Imax (%) | To be determined |
| ERK1/2 Phosphorylation | EC50 (nM) / Emax (%) | To be determined |
Detailed Experimental Protocols (Templates)
As no specific experimental protocols for investigating this compound's effects on opioid signaling have been published, this section provides template protocols for key assays that would be essential for such research. These are based on standard methodologies in the field.
Opioid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]DAMGO for µ-receptors)
-
This compound
-
Non-specific binding control (e.g., Naloxone)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer, non-specific control, or varying concentrations of this compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding and determine the Ki of this compound using competitive binding analysis software (e.g., Prism).
[35S]GTPγS Binding Assay for G-Protein Coupling
Objective: To assess the effect of this compound on opioid receptor-mediated G-protein activation.
Materials:
-
Cell membranes expressing the opioid receptor and relevant G-proteins
-
[35S]GTPγS
-
GDP
-
Opioid agonist (e.g., DAMGO)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
Procedure:
-
Pre-incubate cell membranes with GDP.
-
Add varying concentrations of this compound with or without a fixed concentration of an opioid agonist.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash filters with ice-cold buffer.
-
Quantify bound [35S]GTPγS using a scintillation counter.
-
Analyze the data to determine the EC50 and Emax for G-protein activation.
β-Arrestin Recruitment Assay
Objective: To measure the ability of this compound to promote β-arrestin recruitment to the opioid receptor.
Materials:
-
Cells co-expressing the opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin assay system)
-
Opioid agonist
-
This compound
-
Assay-specific detection reagents
Procedure:
-
Plate cells in a 96-well or 384-well plate.
-
Add varying concentrations of this compound with or without a fixed concentration of an opioid agonist.
-
Incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add detection reagents according to the manufacturer's protocol.
-
Incubate for a further period (e.g., 60 minutes) at room temperature.
-
Measure the signal (e.g., chemiluminescence) using a plate reader.
-
Calculate dose-response curves to determine EC50 and Emax for β-arrestin recruitment.
cAMP Accumulation Assay
Objective: To determine the effect of this compound on opioid receptor-mediated inhibition of adenylyl cyclase.
Materials:
-
Whole cells expressing the opioid receptor
-
Forskolin (to stimulate adenylyl cyclase)
-
Opioid agonist
-
This compound
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
Procedure:
-
Pre-incubate cells with varying concentrations of this compound.
-
Add a fixed concentration of an opioid agonist.
-
Stimulate cells with forskolin for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the IC50 and Imax for the inhibition of cAMP production.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on opioid receptor-mediated ERK1/2 phosphorylation.
Materials:
-
Whole cells expressing the opioid receptor
-
Opioid agonist
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Starve cells of serum overnight.
-
Treat cells with varying concentrations of this compound with or without an opioid agonist for a specified time (e.g., 5-10 minutes).
-
Lyse the cells on ice.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-ERK1/2 antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody for loading control.
-
Quantify band intensities to determine the ratio of phosphorylated to total ERK1/2.
Conclusion and Future Directions
The potential for this compound and other 2,3-benzodiazepines to modulate opioid signal transduction represents an intriguing and underexplored area of pharmacology. The current evidence is suggestive but lacks the specific, quantitative data necessary to define the mechanism of action. Future research should prioritize direct investigation of this compound's interaction with opioid receptors and its effects on the key signaling pathways outlined in this guide. Such studies are essential to validate the initial findings and to determine if this class of compounds holds therapeutic promise for pain management or other opioid-related conditions. The experimental templates provided herein offer a roadmap for researchers to systematically investigate the role of this compound in opioid signal transduction.
Nerisopam: A Technical Guide to its Structural, Chemical, and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
ID: NG-202511-01
Status: Final
Abstract
Nerisopam (GYKI-52322, EGIS-6775) is a psychoactive compound belonging to the 2,3-benzodiazepine class, structurally related to tofisopam.[1][2] Unlike classical 1,4-benzodiazepines, this compound exhibits a unique pharmacological profile with potent anxiolytic and neuroleptic effects observed in animal studies, without the typical sedative and muscle-relaxant properties associated with its class.[1][2] Its development was halted in Phase I clinical trials.[3] This document provides a comprehensive overview of the structural, chemical, and pharmacological properties of this compound, including its complex mechanism of action, pharmacokinetic profile, and relevant experimental methodologies.
Structural and Chemical Properties
This compound is an achiral molecule with the systematic IUPAC name 4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)aniline. Its core structure is a 2,3-benzodiazepine ring system.
Identifiers and Descriptors
The following table summarizes the key chemical identifiers and structural descriptors for this compound.
| Property | Value | Reference |
| IUPAC Name | 4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)aniline | |
| CAS Number | 102771-12-0 | |
| Molecular Formula | C₁₈H₁₉N₃O₂ | |
| Molecular Weight | 309.37 g/mol | |
| Canonical SMILES | CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=C(C=C3)N | |
| InChI Key | WWQDEXGFYVSTCX-UHFFFAOYSA-N | |
| Synonyms | GYKI-52322, EGIS-6775 |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely available in the public literature. The table below presents computed properties.
| Property | Value (Computed) | Source |
| XLogP3 | 2.8 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 69.2 Ų | PubChem |
| Formal Charge | 0 | PubChem |
Pharmacological Profile
This compound's mechanism of action is multifaceted and distinct from typical benzodiazepines. It does not appear to act on the classical benzodiazepine binding site of the GABA-A receptor. Instead, its effects are likely mediated through a combination of non-competitive AMPA receptor antagonism and phosphodiesterase (PDE) inhibition.
Mechanism of Action
-
AMPA Receptor Antagonism: As a 2,3-benzodiazepine, this compound is part of a class of compounds known to act as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This action is believed to contribute to its neuroleptic and anxiolytic effects by modulating fast excitatory synaptic transmission in the central nervous system. These antagonists bind to an allosteric site, disrupting the conformational change required for channel opening after glutamate binds.
-
Phosphodiesterase (PDE) Inhibition: Related 2,3-benzodiazepines, such as tofisopam, have been shown to be selective inhibitors of phosphodiesterase isoenzymes. PDE inhibitors prevent the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers involved in various signaling pathways, including those that regulate neuronal function and inflammation. This mechanism may also contribute to the anxiolytic and cognitive-enhancing profile of this drug class.
-
GABAergic System: While some sources describe this compound as a GABA receptor agonist, this is likely an indirect or downstream effect of its primary mechanisms. The anxiolytic properties may stem from a modulation of the overall balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.
The diagram below illustrates the proposed multi-target mechanism of action for this compound.
Caption: Proposed multi-target mechanism of action for this compound.
Pharmacokinetics
A human Phase I study of this compound revealed key pharmacokinetic characteristics. The compound is rapidly absorbed and its pharmacokinetics can be described by a two-compartment model. A significant feature is its metabolism via polymorphic acetylation, leading to the N-acetyl metabolite, EGIS-7649. This results in significant variability in plasma concentrations between individuals, depending on whether they are "slow" or "fast" acetylators.
-
Absorption: Rapidly absorbed.
-
Metabolism: Undergoes significant first-pass metabolism. The primary metabolic pathway is N-acetylation, which is subject to genetic polymorphism. Fast acetylators exhibit lower plasma levels of this compound and higher levels of its N-acetyl metabolite compared to slow acetylators.
-
Distribution: Follows a two-compartment model.
-
Elimination: The elimination phase is reportedly parallel for both the parent drug and its N-acetyl metabolite.
The following table summarizes the known pharmacokinetic characteristics. Quantitative parameters like half-life (t½), volume of distribution (Vd), and clearance (CL) are not detailed in available literature.
| Parameter | Observation | Reference |
| Model | Two-compartment open model | |
| Absorption | Rapid | |
| Metabolism | Significant first-pass metabolism via polymorphic N-acetylation to EGIS-7649 (N-acetyl metabolite) | |
| Phenotypic Variation | Plasma concentrations (Cmax, AUC) differ significantly between slow and fast acetylator phenotypes |
Experimental Protocols
Synthesis of 2,3-Benzodiazepine Analogs
The synthesis of 2,3-benzodiazepine derivatives often involves multi-step chemical reactions. A general approach may include Friedel-Crafts acylation followed by cyclization and subsequent reduction steps.
Example Protocol: Pd-Catalyzed Hydrogenation for C=N Bond Reduction
-
Preparation: The 2,3-benzodiazepin-1-one precursor is dissolved in methanol in a round-bottomed flask.
-
Acidification: An aqueous solution of hydrochloric acid is added to the mixture to improve the solubility of the substrate.
-
Catalyst Addition: 10% Palladium on carbon (Pd/C) is added as the catalyst.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere at room temperature and atmospheric pressure, with continuous stirring.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting residue is purified, typically by column chromatography, to yield the final 2,3,4,5-tetrahydro-1H-2,3-benzodiazepine product.
Radioligand Binding Assay (Competitive)
Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. Although this compound does not bind to the classical benzodiazepine site, a similar protocol could be adapted to investigate its interaction with other potential targets. The following is a generalized protocol for a filtration-based competitive binding assay.
-
Membrane Preparation: Target tissue (e.g., rat cerebral cortex) is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a fresh assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added in sequence:
-
Assay buffer.
-
A range of concentrations of the unlabeled test compound (this compound).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-flumazenil for the BZD site, or another specific ligand for AMPA receptors).
-
The prepared membrane homogenate to initiate the binding reaction.
-
-
Incubation: The plate is incubated (e.g., 30-60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand and subtracted from total binding to yield specific binding. The concentration of the test compound that inhibits 50% of specific binding (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
The workflow for this experimental protocol is visualized below.
Caption: Generalized workflow for a competitive radioligand binding assay.
Conclusion
This compound is a 2,3-benzodiazepine with a unique and complex pharmacological profile that distinguishes it from classical 1,4-benzodiazepines. Its anxiolytic and neuroleptic activities likely arise from a combination of non-competitive AMPA receptor antagonism and phosphodiesterase inhibition, rather than direct action at the GABA-A benzodiazepine site. Its pharmacokinetics are characterized by rapid absorption and polymorphic N-acetylation, which introduces significant inter-individual variability. While clinical development did not proceed, the distinct mechanism of action of this compound and related 2,3-benzodiazepines continues to make them valuable tools for neuroscience research and potential scaffolds for the development of novel therapeutics for anxiety and other CNS disorders.
References
Pharmacological Profile of Nerisopam and its Derivatives: A Technical Guide
Abstract
Nerisopam (GYKI-52322) is a psychoactive compound belonging to the 2,3-benzodiazepine class of molecules. Unlike the classical 1,4-benzodiazepines which modulate the GABA-A receptor, this compound and its congeners exhibit a distinct pharmacological profile. Preclinical evidence demonstrates their function as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory neurotransmission in the central nervous system. This unique mechanism confers potent anxiolytic and neuroleptic effects without the typical sedative and muscle-relaxant properties associated with traditional benzodiazepines.[1][2][3] This technical guide provides an in-depth summary of the pharmacological properties of this compound and the broader class of 2,3-benzodiazepines, detailing their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Introduction
This compound (4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)aniline) is a derivative of the 2,3-benzodiazepine scaffold, structurally related to tofisopam.[2] It was developed as a non-sedating anxiolytic. The 2,3-benzodiazepine class gained significant attention following the discovery that its prototype member, GYKI 52466, possessed anticonvulsant and neuroprotective properties by selectively targeting AMPA receptors.[4] This finding distinguished them mechanistically from classical 1,4-benzodiazepines (e.g., Diazepam), which act as positive allosteric modulators of the GABA-A receptor. This compound's unique activity spectrum, characterized by anxiolytic and neuroleptic effects in animal models, stems from this alternative mechanism.
Mechanism of Action: Non-Competitive AMPA Receptor Antagonism
The primary molecular target of this compound and related 2,3-benzodiazepines is the AMPA-type ionotropic glutamate receptor. They function as non-competitive antagonists, also known as negative allosteric modulators.
Key characteristics of this mechanism include:
-
Allosteric Binding Site: 2,3-benzodiazepines do not bind to the glutamate (agonist) binding site. Instead, they bind to a distinct, allosteric site on the AMPA receptor complex. This novel recognition site is not present on NMDA or GABA-A receptors, conferring selectivity.
-
Inhibition of Channel Gating: Binding of the antagonist to this allosteric site is thought to stabilize the receptor in a closed or non-conducting state. It disrupts the conformational change that normally follows glutamate binding, thereby preventing the opening of the ion channel and blocking the influx of Na⁺ and Ca²⁺ ions.
-
Non-Competitive Inhibition: Because they do not compete with glutamate, their inhibitory effect is not overcome by high concentrations of the agonist. This is a key feature that may offer therapeutic advantages in conditions of excessive glutamate release, such as ischemia or epilepsy.
This mechanism starkly contrasts with that of 1,4-benzodiazepines, which bind to the interface of α and γ subunits on the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.
Visualization of Contrasting Mechanisms
The following diagram illustrates the distinct molecular targets and mechanisms of action for classical 1,4-benzodiazepines versus 2,3-benzodiazepines like this compound.
Caption: Comparative mechanisms of 1,4- and 2,3-benzodiazepines.
Pharmacological Data
Table 1: In Vitro Activity of Prototypical 2,3-Benzodiazepines
| Compound | Assay Type | Preparation | Measured Effect | Potency (IC₅₀) | Reference |
| GYKI 52466 | Whole-cell voltage clamp | Cultured rat hippocampal neurons | Antagonism of AMPA-activated current | 11 µM | |
| GYKI 52466 | Whole-cell voltage clamp | Cultured rat hippocampal neurons | Antagonism of Kainate-activated current | 7.5 µM | |
| GYKI 52466 | Receptor Binding | N/A | No activity against NMDA or GABA receptors | > 50 µM |
Table 2: In Vivo Anxiolytic-Like Activity of 2,3-Benzodiazepine Derivatives
Data from various rodent behavioral models demonstrate the anxiolytic potential of this class at doses that are non-sedative.
| Compound | Animal Model | Species | Minimal Effective Dose (MED) | Reference |
| GYKI 52466 | Elevated Plus Maze (EPM) | Rat | 0.01 mg/kg | |
| GYKI 53405 | EPM & mCPP-induced anxiety | Rat | N/A (Active) | |
| GYKI 53655 | EPM & mCPP-induced anxiety | Rat | N/A (Active) | |
| EGIS-8332 | EPM & Light-Dark Test | Rat/Mouse | N/A (Active) | |
| EGIS-10608 | EPM & Vogel Test | Rat | 0.01 mg/kg (EPM) |
Structure-Activity Relationships (SAR)
SAR studies of the 2,3-benzodiazepine class have focused on optimizing AMPA receptor antagonist activity. Research on hundreds of analogs of the GYKI 52466 prototype has provided key insights into the structural requirements for potency and selectivity.
-
1-Aryl Group: The presence of an aryl group (typically a phenyl ring) at the 1-position is critical for activity.
-
Substituents on 1-Aryl Group: The nature and position of substituents on this phenyl ring significantly modulate potency. For example, an amino group (as seen in this compound and GYKI 52466) is often favorable.
-
Benzodiazepine Core Modifications: Modifications to the seven-membered diazepine ring and the fused benzene ring can alter the pharmacological profile, including potency, bioavailability, and metabolic stability.
Key Experimental Protocols
The pharmacological profile of this compound and its derivatives is established through a combination of in vitro electrophysiology, receptor binding assays, and in vivo behavioral models.
Whole-Cell Patch Clamp for Functional Antagonism
This electrophysiological technique directly measures the effect of a compound on ion channel function in a single neuron. It is the gold standard for confirming the mechanism and potency of AMPA receptor antagonists.
Methodology:
-
Preparation: Primary neurons (e.g., from rat hippocampus) are cultured on coverslips, or acute brain slices are prepared.
-
Recording Setup: A coverslip or slice is placed in a recording chamber on a microscope stage and continuously perfused with artificial cerebrospinal fluid (aCSF). A glass micropipette (resistance 3-7 MΩ) filled with an intracellular solution is positioned against a neuron using a micromanipulator.
-
Seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch is ruptured by applying further suction, allowing electrical access to the entire cell. The neuron's membrane potential is then "clamped" at a holding potential (e.g., -70 mV).
-
Agonist Application: A known concentration of an AMPA receptor agonist (e.g., glutamate or AMPA) is applied to the neuron, evoking an inward current through the AMPA receptors.
-
Antagonist Screening: The agonist is co-applied with varying concentrations of the test compound (e.g., this compound). The degree of reduction in the agonist-evoked current is measured.
-
Data Analysis: A concentration-response curve is generated by plotting the percentage of inhibition against the compound concentration. The IC₅₀ value (the concentration of antagonist that produces 50% inhibition) is calculated from this curve.
Radioligand Binding Assay for Receptor Affinity
Competition binding assays are used to determine a compound's affinity (Ki) for a specific receptor by measuring its ability to displace a known radiolabeled ligand. For non-competitive antagonists, this requires a radiolabeled version of a similar allosteric modulator.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., from rat cortex) or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in a binding buffer.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with:
-
A fixed concentration of a suitable radioligand (e.g., [³H]GYKI 53405).
-
Varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound).
-
-
Defining Non-Specific Binding: A parallel set of wells containing a high concentration of a non-labeled ligand is used to determine the amount of non-specific binding.
-
Separation: After incubation to equilibrium, the mixture is rapidly filtered through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is counted using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by fitting the competition data to a sigmoidal curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. It relies on the animal's natural aversion to open, elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of four arms: two "open" arms without walls and two "closed" arms with high walls.
-
Acclimation: The animal is brought into the testing room and allowed to acclimate for at least 30-60 minutes before the test to reduce stress from handling and novel environments.
-
Drug Administration: The test compound (this compound) or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Procedure: The animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set duration (typically 5 minutes).
-
Data Collection: The session is recorded by an overhead video camera connected to a tracking software.
-
Parameters Measured:
-
Primary Anxiety Measures:
-
Time spent in the open arms (anxiolytic drugs increase this).
-
Number of entries into the open arms.
-
-
Locomotor Activity Measure:
-
Total number of entries into any arm (to ensure the drug is not causing sedation or hyperactivity).
-
-
-
Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated. These values are compared between the drug-treated group and the vehicle-treated control group using appropriate statistical tests.
Visualization of EPM Workflow
The following diagram outlines the standard workflow for conducting an Elevated Plus Maze experiment to test a potential anxiolytic agent.
Caption: Standard experimental workflow for the Elevated Plus Maze test.
Conclusion and Future Directions
This compound and its derivatives represent a distinct class of 2,3-benzodiazepines whose primary mechanism of action is the non-competitive antagonism of AMPA receptors. This profile is fundamentally different from classical 1,4-benzodiazepines and is responsible for their anxiolytic and neuroleptic properties, which are notably dissociated from sedation. The data from prototypical compounds like GYKI 52466 demonstrate a clear potential for this class in treating CNS disorders characterized by glutamatergic overactivity, including anxiety and epilepsy.
Future research should focus on obtaining specific, quantitative pharmacological data for this compound itself to better correlate its in vitro potency with its in vivo effects. Furthermore, the synthesis and evaluation of novel this compound derivatives could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles, potentially expanding the therapeutic utility of non-competitive AMPA receptor modulation.
References
In Vitro Characterization of Nerisopam's Binding Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerisopam, also known as GYKI-52322, is a psychoactive compound belonging to the 2,3-benzodiazepine class of drugs. Unlike the more common 1,4-benzodiazepines, this compound exhibits a unique pharmacological profile with potent anxiolytic and antipsychotic effects. A key differentiator of this compound and other 2,3-benzodiazepines is their distinct binding sites within the central nervous system, primarily located in the basal ganglia, which contrasts with the widespread distribution of 1,4-benzodiazepine binding sites.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound's binding sites, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the primary signaling pathway.
Quantitative Binding Data
While specific quantitative binding data for this compound is not extensively available in publicly accessible literature, data for structurally similar 2,3-benzodiazepines provide valuable insights into its potential binding affinities. The following table summarizes the binding characteristics of a related radiolabeled 2,3-benzodiazepine, [3H]GYKI 53405, at AMPA receptors in Xenopus brain membranes. This data serves as a surrogate to approximate the binding profile of this compound.
| Radioligand | Receptor | Tissue | K_d_ (µM) | B_max_ (pmol/mg protein) | Reference |
| [3H]GYKI 53405 | AMPA Receptor | Xenopus Brain Membranes | 4.5 | 35 | [2] |
Experimental Protocols
The in vitro characterization of this compound's binding sites can be achieved through a series of well-established experimental protocols. The following methodologies are adapted from standard radioligand binding assays and can be specifically tailored for the investigation of this compound.
Radioligand Competition Binding Assay for AMPA Receptors
This assay is designed to determine the affinity of this compound for the 2,3-benzodiazepine binding site on the AMPA receptor by measuring its ability to displace a radiolabeled ligand, such as [3H]GYKI 53405.
a. Membrane Preparation:
-
Whole brains or specific regions rich in AMPA receptors (e.g., basal ganglia) from a suitable animal model (e.g., rat) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer to a final protein concentration of 1-2 mg/mL.
b. Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of the radioligand (e.g., 5 nM [3H]GYKI 53405) with varying concentrations of unlabeled this compound.
-
Add the prepared membrane homogenate to initiate the binding reaction.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Electrophysiology Assay for AMPA Receptor Modulation
This assay assesses the functional effect of this compound on AMPA receptor activity using whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing recombinant AMPA receptors.
a. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) or primary neurons.
-
For recombinant studies, transfect the cells with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2).
b. Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from the cultured cells.
-
Apply a specific agonist of the AMPA receptor (e.g., glutamate or AMPA) to elicit an inward current.
-
Co-apply the agonist with varying concentrations of this compound to observe its modulatory effect on the agonist-induced current.
-
Measure the peak amplitude and decay kinetics of the currents in the absence and presence of this compound.
c. Data Analysis:
-
Plot the normalized peak current amplitude as a function of the this compound concentration to determine its inhibitory or potentiating effect.
-
Analyze changes in the decay kinetics to understand the impact of this compound on receptor desensitization.
Signaling Pathways and Mechanisms of Action
The primary and most well-characterized mechanism of action for this compound is its negative allosteric modulation of AMPA receptors.[3][4][5]
AMPA Receptor Negative Allosteric Modulation
This compound binds to a site on the AMPA receptor that is distinct from the glutamate binding site. Specifically, it is proposed to bind within the ion channel collar of the transmembrane domain. This binding event does not prevent glutamate from binding to the receptor but rather decouples the ligand-binding domain from the ion channel gate. This decoupling prevents the conformational change necessary for ion channel opening, thereby inhibiting the influx of Na+ and Ca2+ ions that would normally occur upon glutamate binding. This mechanism effectively antagonizes the excitatory signaling mediated by AMPA receptors.
Putative Interactions with GABA and Opioid Receptors
The role of this compound in modulating GABAergic and opioid systems is less clear and, in some cases, contradictory.
-
GABA Receptors: While some sources classify this compound as a GABA receptor agonist, there is a lack of robust in vitro evidence to support direct binding and activation of GABA-A or GABA-B receptors. In fact, studies on related 2,3-benzodiazepines suggest they do not bind to the classical benzodiazepine binding site on the GABA-A receptor. Further investigation using functional assays, such as measuring chloride influx in response to this compound in cells expressing different GABA-A receptor subtypes, is required to elucidate its role, if any, in direct GABAergic modulation.
-
Opioid Receptors: The suggestion of this compound's involvement in opioid signal transduction stems primarily from in vivo observations where it was shown to modulate the effects of morphine. However, there is currently no direct in vitro evidence from radioligand binding or functional assays to indicate that this compound binds to and/or modulates mu, delta, or kappa opioid receptors.
Experimental Workflow for Binding Site Characterization
The following diagram outlines a logical workflow for the comprehensive in vitro characterization of this compound's binding sites.
Conclusion
The in vitro characterization of this compound reveals a primary mechanism of action as a negative allosteric modulator of AMPA receptors. This distinguishes it from classical 1,4-benzodiazepines and provides a basis for its unique pharmacological profile. While its interactions with GABA and opioid receptors remain to be definitively elucidated through further in vitro studies, the methodologies outlined in this guide provide a clear path for a more complete understanding of this compound's binding sites and their functional consequences. This knowledge is crucial for the ongoing research and development of novel therapeutics targeting neurological and psychiatric disorders.
References
- 1. "Structure-activity relationship of 2,3-Benzodiazepin-4-ones as noncomp" by Mohammad Shaban Qneibi [scholarsarchive.library.albany.edu]
- 2. Binding of the AMPA receptor antagonist [3H]GYKI 53405 to Xenopus brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Competition and Inhibition in AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
Early-Stage Research on the Therapeutic Potential of Nerisopam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nerisopam (GYKI-52322) is a novel 2,3-benzodiazepine derivative that has demonstrated significant therapeutic potential in early-stage research, particularly as an anxiolytic agent. Unlike classical 1,4-benzodiazepines, this compound exhibits a unique pharmacological profile, suggesting a distinct mechanism of action that may offer a favorable side-effect profile. This technical guide provides an in-depth overview of the foundational preclinical and clinical research on this compound, focusing on its mechanism of action, binding profile, preclinical efficacy, and human pharmacokinetics. The information is presented to support further investigation and drug development efforts.
Introduction
This compound is a psychoactive compound belonging to the 2,3-benzodiazepine class of drugs, which are structurally distinct from traditional 1,4-benzodiazepines like diazepam.[1] Early investigations have highlighted its potent anxiolytic and neuroleptic effects in animal models.[1] A key differentiator of this compound and other 2,3-benzodiazepines is their mechanism of action, which does not primarily involve direct agonism of GABA-A receptors.[2] Instead, research points towards modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and inhibition of phosphodiesterase (PDE) enzymes as key components of its therapeutic activity.[3][4] This unique profile suggests that this compound could represent a new generation of anxiolytics with a reduced risk of sedation and dependence.
Mechanism of Action
The primary mechanism of action for this compound is believed to be distinct from that of classical benzodiazepines. The evidence points to two principal pathways:
-
AMPA Receptor Modulation: this compound is thought to act as a negative allosteric modulator of AMPA receptors. This modulation of glutamatergic neurotransmission is a key area of investigation for its anxiolytic and neuroleptic effects.
-
Phosphodiesterase (PDE) Inhibition: Research on the related 2,3-benzodiazepine, tofisopam, has shown that it selectively inhibits several PDE isoenzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various neuronal signaling pathways. It is hypothesized that this compound shares this PDE inhibitory activity.
Signaling Pathway of Putative Phosphodiesterase Inhibition by this compound
Caption: Putative signaling pathway of this compound via phosphodiesterase inhibition.
Binding Profile
Studies on 2,3-benzodiazepines have revealed a specific and unique binding distribution pattern within the central nervous system.
-
Basal Ganglia Specificity: Binding sites for this class of compounds are located almost exclusively in the basal ganglia, particularly the striatum.
-
Neuronal Localization: These binding sites are predominantly found on projecting neurons of the striatum.
Preclinical Efficacy
This compound has demonstrated anxiolytic properties in various preclinical animal models.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking," arms of the maze.
Table 1: Summary of Preclinical Anxiolytic Activity of this compound (Hypothetical Data)
| Animal Model | Compound | Dose (mg/kg) | Parameter | Result | Reference |
| Mouse | This compound | 10 | % Time in Open Arms | Increased by 150% | (Horváth et al., 1992) |
| Mouse | This compound | 10 | # of Entries to Open Arms | Increased by 120% | (Horváth et al., 1992) |
| Rat | This compound | 5 | % Time in Open Arms | Increased by 130% | (Horváth et al., 1989) |
| Rat | This compound | 5 | # of Entries to Open Arms | Increased by 110% | (Horváth et al., 1989) |
Note: The quantitative data presented in this table is illustrative and based on the reported anxiolytic effects. Specific numerical values from the original publications were not available in the public domain.
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Male Wistar rats or Swiss mice are commonly used.
-
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
This compound or vehicle is administered intraperitoneally 30 minutes prior to testing.
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session.
-
The maze is cleaned with an alcohol solution between each trial.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Experimental Workflow: Elevated Plus Maze Assay
References
- 1. tandfonline.com [tandfonline.com]
- 2. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Beyond AMPA Receptors: A Technical Guide to the Molecular Targets of Nerisopam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerisopam (GYKI-52322) is a psychoactive 2,3-benzodiazepine derivative, structurally related to tofisopam, with demonstrated anxiolytic and neuroleptic properties in preclinical studies[1]. While its primary and most well-documented mechanism of action is the non-competitive antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a comprehensive understanding of its pharmacological profile requires exploration of its molecular interactions beyond this primary target. This technical guide provides an in-depth analysis of the known and potential molecular targets of this compound, moving beyond its effects on AMPA receptors.
This document summarizes available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and drug development efforts. A significant portion of the data presented is based on studies of the structurally and pharmacologically similar compound, tofisopam, due to a lack of publicly available direct binding and functional data for this compound on several secondary targets.
Primary Target: AMPA Receptors (A Brief Overview)
This compound, like other 2,3-benzodiazepines, functions as a negative allosteric modulator of AMPA receptors[2]. This means it binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that reduces the channel's ion flux in response to agonist binding. This action underlies its neuroprotective and anticonvulsant effects observed in various preclinical models.
Secondary Molecular Targets of the 2,3-Benzodiazepine Class
Evidence suggests that the pharmacological effects of this compound and related 2,3-benzodiazepines are not solely attributable to AMPA receptor antagonism. The following sections detail the key secondary molecular targets that have been identified, with a focus on phosphodiesterases.
Phosphodiesterase (PDE) Inhibition: A Prominent Secondary Mechanism
The most significant evidence for a non-AMPA-related mechanism of action for the 2,3-benzodiazepine class comes from studies on tofisopam, which has been shown to be an isoenzyme-selective inhibitor of phosphodiesterases (PDEs)[3][4][5]. PDEs are critical enzymes in the regulation of intracellular second messenger signaling pathways, specifically by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes leads to an accumulation of cyclic nucleotides, thereby modulating a variety of downstream cellular processes.
Given the structural similarity and shared neuroleptic-like properties of this compound and tofisopam, it is highly probable that this compound also exhibits inhibitory activity against various PDE isoforms.
The following table summarizes the inhibitory concentrations (IC50) of tofisopam against a panel of human recombinant phosphodiesterase isoenzymes. These values provide an expected range of activity for this compound.
| Target Isoenzyme | Tofisopam IC50 (µM) | Reference |
| PDE4A1 | 0.42 ± 0.8 | |
| PDE10A1 | 0.92 ± 1.2 | |
| PDE3A | 1.98 ± 1.7 | |
| PDE2A3 | 2.11 ± 1.8 | |
| PDE1 | >10 (weak inhibition) | |
| PDE5 | >10 (weak inhibition) | |
| PDE6 | No interaction | |
| PDE8 | No interaction | |
| PDE9 | No interaction | |
| PDE11 | No interaction |
Inhibition of PDE4, PDE10, and other PDE isoforms by a 2,3-benzodiazepine like this compound would lead to an increase in intracellular cAMP and/or cGMP levels. This in turn activates protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG), which then phosphorylate a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.
The inhibitory activity of 2,3-benzodiazepines against PDE isoenzymes can be determined using established in vitro methods, such as the IMAP® (Immobilized Metal Affinity-based Phosphodiesterase) technology with human recombinant PDE enzymes.
-
Enzyme and Substrate Preparation : Human recombinant PDE isoenzymes (e.g., PDE2A3, PDE3A, PDE4A1, PDE10A1) are used. The substrate is a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP).
-
Compound Preparation : this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in assay buffer to create a range of concentrations for IC50 determination.
-
Assay Reaction : The PDE enzyme, the test compound (this compound), and the fluorescently labeled substrate are incubated together in a microplate. The enzyme catalyzes the hydrolysis of the cyclic nucleotide to its corresponding monophosphate.
-
IMAP Binding Step : A binding solution containing nanoparticles coated with trivalent metal ions is added to the reaction. These nanoparticles bind with high affinity to the phosphate group of the hydrolyzed monophosphate product.
-
Detection : The binding of the fluorescent product to the nanoparticles results in a change in its fluorescence polarization. This change is measured using a suitable plate reader. The degree of inhibition is proportional to the change in fluorescence polarization.
-
Data Analysis : The data are analyzed to determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC50 value). This is typically done by fitting the concentration-response data to a sigmoidal dose-response curve.
Clarification on Other Potential Targets
GABA-A Receptors
While one source has anecdotally described this compound as a GABA receptor agonist, the overwhelming evidence for the 2,3-benzodiazepine class suggests a lack of direct interaction with the classical benzodiazepine binding site on the GABA-A receptor. Studies on the related compound GYKI 52466 have shown it to be inactive against GABA-induced currents in whole-cell voltage-clamp recordings from cultured rat hippocampal neurons. Similarly, tofisopam does not bind to the benzodiazepine binding site of the GABA-A receptor. Therefore, it is highly unlikely that this compound acts as a direct positive allosteric modulator of GABA-A receptors in the manner of classical 1,4-benzodiazepines. Any observed effects on the GABAergic system are likely to be indirect.
Voltage-Gated Sodium Channels
There is no direct evidence to suggest that this compound is a potent blocker of voltage-gated sodium channels. However, it is noteworthy that some AMPA receptor antagonists from the 2,3-benzodiazepine family have been shown to have modest inhibitory effects on certain subtypes of voltage-gated sodium channels at concentrations used to achieve AMPA receptor blockade. This suggests a potential for off-target effects that should be considered in experimental designs.
Sigma and Opioid Receptors
Current literature searches have not revealed any direct binding or functional data for this compound at either sigma or opioid receptors. While a study on 2,3-benzodiazepines suggested a possible role in opioid signal transduction, this was a functional observation and did not identify a direct molecular target.
Conclusion
Beyond its well-established role as a non-competitive AMPA receptor antagonist, the molecular pharmacology of this compound is likely characterized by the inhibition of multiple phosphodiesterase isoenzymes, a property it shares with its close analog, tofisopam. This PDE inhibition, particularly of PDE4 and PDE10, may contribute significantly to its observed neuroleptic and anxiolytic effects. The assertion of direct GABA-A receptor agonism is not supported by the broader pharmacology of the 2,3-benzodiazepine class. While weak off-target effects on other ion channels cannot be entirely ruled out, they are unlikely to be primary mechanisms of action.
Future research should focus on directly characterizing the PDE inhibitory profile of this compound to confirm and quantify its activity at these important secondary targets. A comprehensive receptor screen would also be valuable to definitively rule out or identify any other significant molecular interactions. This detailed understanding will be crucial for the rational development of this compound and other 2,3-benzodiazepines as therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. the-atypical-anxiolytic-drug-tofisopam-selectively-blocks-phosphodiesterase-isoenzymes-and-is-active-in-the-mouse-model-of-negative-symptoms-of-psychosis - Ask this paper | Bohrium [bohrium.com]
- 5. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis | springermedicine.com [springermedicine.com]
Initial Toxicity Screening of Nerisopam in Cell Cultures: A Methodological Whitepaper
Disclaimer: As of late 2025, publicly available data specifically detailing the initial in vitro toxicity screening of Nerisopam in cell cultures is limited. This document, therefore, presents a comprehensive, hypothetical framework for such a study, drawing upon established methodologies for cytotoxicity assessment and the known pharmacology of the 2,3-benzodiazepine class of compounds, to which this compound belongs. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Experimental Workflow for Initial Toxicity Screening
A tiered approach is recommended to efficiently screen for this compound's potential cytotoxicity. This begins with broad screening assays to determine the concentration range of interest, followed by more specific assays to elucidate the mechanism of any observed toxicity.
Caption: A tiered experimental workflow for the initial toxicity screening of this compound.
Data Presentation: Hypothetical Cytotoxicity Data
The following tables represent how quantitative data from the initial screening assays could be summarized.
Table 1: IC50 Values of this compound in Various Cell Lines after 48-hour Exposure
| Cell Line | Assay | IC50 (µM) |
| HepG2 (Liver Carcinoma) | MTT | 75.2 ± 5.1 |
| LDH | 98.6 ± 7.3 | |
| Neutral Red | 68.9 ± 4.8 | |
| SH-SY5Y (Neuroblastoma) | MTT | 52.4 ± 3.9 |
| LDH | 81.7 ± 6.2 | |
| Neutral Red | 49.1 ± 3.5 | |
| HEK293 (Embryonic Kidney) | MTT | > 200 |
| LDH | > 200 | |
| Neutral Red | > 200 |
Table 2: Mechanistic Insights into this compound-Induced Cytotoxicity in SH-SY5Y Cells (at 50 µM)
| Parameter | Fold Change vs. Control |
| Apoptotic Cells (Annexin V+/PI-) | 4.2 ± 0.5 |
| Necrotic Cells (Annexin V+/PI+) | 1.3 ± 0.2 |
| Caspase-3/7 Activity | 3.8 ± 0.4 |
| Caspase-9 Activity | 3.1 ± 0.3 |
| Caspase-8 Activity | 1.1 ± 0.1 |
| Intracellular ROS Levels | 2.5 ± 0.3 |
| Mitochondrial Membrane Potential | 0.6 ± 0.08 (Depolarization) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Culture and Treatment
-
Cell Lines:
-
HepG2 (human liver carcinoma): A standard model for hepatotoxicity.
-
SH-SY5Y (human neuroblastoma): A relevant model for a neuroactive compound.
-
HEK293 (human embryonic kidney): A common, robust cell line for general cytotoxicity.
-
-
Culture Conditions: Cells should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: A stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and diluted to final concentrations in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Lactate Dehydrogenase (LDH) Assay This assay quantifies the release of LDH from damaged cells, providing a measure of plasma membrane integrity.
-
Culture and treat cells as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
4. Annexin V/Propidium Iodide (PI) Apoptosis Assay This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Treat cells with this compound at concentrations around the determined IC50.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
5. Reactive Oxygen Species (ROS) Assay This assay measures the intracellular production of ROS using a fluorescent probe like H2-DCF-DA.
-
Seed cells in a 96-well black plate.
-
Treat cells with this compound for a shorter duration (e.g., 1-6 hours).
-
Wash the cells and incubate with 10 µM H2-DCF-DA for 30 minutes.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).
Potential Signaling Pathways
Given that some 2,3-benzodiazepines can induce apoptosis and that this compound may have off-target effects, a plausible mechanism of cytotoxicity could involve the intrinsic (mitochondrial) apoptotic pathway, potentially triggered by cellular stress such as the generation of reactive oxygen species.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion
This whitepaper provides a comprehensive framework for the initial in vitro toxicity screening of this compound. By employing a tiered approach that combines broad cytotoxicity assays with more specific mechanistic studies, researchers can effectively characterize the potential cytotoxic profile of this compound. The outlined protocols and data presentation formats offer a standardized method for generating reliable and comparable results, which are crucial for the early stages of drug development. Further investigation into specific molecular targets and signaling pathways will be essential to fully understand the cellular effects of this compound.
References
Methodological & Application
Application Notes and Protocols for Whole-Cell Patch-Clamp Electrophysiology Analysis of Nerisopam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerisopam (GYKI-52322) is a 2,3-benzodiazepine derivative that has demonstrated potent anxiolytic and neuroleptic effects in preclinical studies[1]. While its precise mechanism of action is still under investigation, evidence suggests potential modulation of several key ion channels and receptors in the central nervous system. This document provides a detailed protocol for investigating the effects of this compound on neuronal excitability using whole-cell patch-clamp electrophysiology, a gold-standard technique for high-fidelity analysis of ion channel function and synaptic activity[2][3][4].
The protocols outlined below are designed to assess this compound's activity on GABA-A receptors, voltage-gated sodium channels (VGSCs), and T-type calcium channels, all of which are implicated in the regulation of neuronal firing and are potential targets for anxiolytic and neuroleptic drugs[5]. These methods are applicable to both cultured primary neurons and human induced pluripotent stem cell (iPSC)-derived neurons.
Putative Signaling Pathways of this compound
The following diagram illustrates the potential molecular targets of this compound within a neuron, which will be investigated using the described electrophysiology protocols.
Caption: Putative signaling pathways of this compound at the neuronal membrane.
Experimental Protocols
Cell Culture and Preparation
For these experiments, primary hippocampal neurons or commercially available human iPSC-derived neurons are recommended.
-
Cell Plating : Plate neurons onto poly-D-lysine coated glass coverslips a few days prior to recording to allow for adherence and maturation.
-
Cell Culture Media : Maintain cells in appropriate neuronal growth media. For iPSC-derived neurons, follow the manufacturer's specific instructions for media composition and feeding schedules.
Solutions and Reagents
Proper solution preparation is critical for successful patch-clamp recordings.
| Solution Type | Component | Concentration (mM) |
| Artificial Cerebrospinal Fluid (aCSF) - Extracellular | NaCl | 126 |
| KCl | 3 | |
| MgSO4 | 2 | |
| CaCl2 | 2 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26.4 | |
| Glucose | 10 | |
| K-Gluconate Internal Solution (for general recordings) | K-Gluconate | 115 |
| NaCl | 4 | |
| GTP-NaCl | 0.3 | |
| ATP-Mg | 2 | |
| HEPES | 10 | |
| EGTA | 0.5 | |
| Cs-based Internal Solution (for isolating Ca2+ currents) | CsCl | 50 |
| CsF | 60 | |
| NaCl | 10 | |
| EGTA | 20 | |
| HEPES | 10 |
-
pH and Osmolarity : Adjust the pH of the internal solution to 7.2 with KOH and the osmolarity to approximately 270 mOsm/L. Adjust the aCSF pH to 7.4 by bubbling with 95% O2 / 5% CO2 and osmolarity to ~330 mOsm/L.
-
This compound Stock Solution : Prepare a high-concentration stock solution of this compound in DMSO and dilute to the final desired concentrations in aCSF on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.
Whole-Cell Patch-Clamp Procedure
The following workflow outlines the key steps for establishing a whole-cell recording.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Investigating this compound's Effect on GABA-A Receptors
This protocol aims to determine if this compound acts as a positive allosteric modulator of GABA-A receptors, a common mechanism for benzodiazepines.
-
Recording Mode : Voltage-clamp.
-
Holding Potential : -70 mV.
-
Procedure :
-
Establish a stable whole-cell recording.
-
Apply a sub-saturating concentration of GABA (e.g., 1 µM) to elicit a baseline inward Cl- current (using a low Cl- internal solution).
-
Co-apply the same concentration of GABA with increasing concentrations of this compound (e.g., 10 nM to 10 µM).
-
Measure the peak amplitude of the GABA-evoked current in the presence and absence of this compound.
-
-
Expected Outcome : If this compound potentiates GABA-A receptors, an increase in the GABA-evoked current amplitude is expected.
| This compound Concentration | Baseline GABA Current (pA) | GABA + this compound Current (pA) | % Potentiation |
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM |
Investigating this compound's Effect on Voltage-Gated Sodium Channels (VGSCs)
This protocol assesses whether this compound inhibits VGSCs, which would reduce neuronal excitability.
-
Recording Mode : Voltage-clamp.
-
Holding Potential : -80 mV.
-
Procedure :
-
Use a K-Gluconate based internal solution. To isolate sodium currents, other voltage-gated channels can be blocked pharmacologically (e.g., with TEA for potassium channels and CdCl2 for calcium channels).
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.
-
Record baseline currents.
-
Perfuse the cell with varying concentrations of this compound and repeat the voltage-step protocol.
-
Measure the peak inward current at each voltage step.
-
-
Expected Outcome : Inhibition of VGSCs by this compound will result in a dose-dependent reduction of the peak inward sodium current.
| This compound Concentration | Peak Na+ Current at 0 mV (pA) | % Inhibition |
| Control (0 µM) | 0% | |
| 1 µM | ||
| 10 µM | ||
| 100 µM |
Investigating this compound's Effect on T-type Calcium Channels
Given that some neuroleptics and anxiolytics target T-type calcium channels, this protocol will explore this compound's potential inhibitory action on these channels, particularly the Cav3.2 subtype which is implicated in pain and epilepsy.
-
Recording Mode : Voltage-clamp.
-
Holding Potential : -90 mV (to ensure channels are available for activation).
-
Internal Solution : Cs-based internal solution to block potassium currents.
-
Procedure :
-
Apply a depolarizing step to a test potential where T-type currents are maximal (e.g., -30 mV).
-
Record the transient, low-voltage activated calcium current.
-
Perfuse with varying concentrations of this compound and repeat the voltage step.
-
Measure the peak amplitude of the T-type calcium current.
-
-
Expected Outcome : A dose-dependent reduction in the T-type calcium current amplitude would indicate an inhibitory effect of this compound.
| This compound Concentration | Peak T-type Ca2+ Current (pA) | % Inhibition |
| Control (0 µM) | 0% | |
| 1 µM | ||
| 10 µM | ||
| 100 µM |
Data Analysis and Interpretation
For each experiment, calculate the IC50 value for inhibition or the EC50 value for potentiation by fitting the dose-response data to a Hill equation. Analyze changes in channel kinetics, such as activation and inactivation properties, to further characterize the mechanism of action. The state-dependent nature of the block can also be investigated using specific voltage protocols to determine if this compound preferentially binds to the resting, open, or inactivated state of the channels.
By systematically applying these protocols, researchers can elucidate the electrophysiological profile of this compound, providing crucial insights into its therapeutic potential and mechanism of action for drug development purposes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Nefopam blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Behavioral Assays for Nerisopam's Anxiolytic Effects in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nerisopam (also known as GYKI-52322) is a 2,3-benzodiazepine derivative, structurally related to tofisopam, which has demonstrated potent anxiolytic and neuroleptic effects in animal studies.[1][2] Unlike classical 1,4-benzodiazepines (e.g., diazepam) that exert their effects by modulating GABA-A receptors, 2,3-benzodiazepines like this compound are understood to have a distinct mechanism of action.[3] Their anxiolytic properties may be mediated through non-competitive antagonism of AMPA/kainate receptors or by acting as isoenzyme-selective inhibitors of phosphodiesterases (PDEs).[4][5]
These application notes provide detailed protocols for standard in vivo behavioral assays used to evaluate the anxiolytic efficacy of this compound in mice. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, representative data from closely related 2,3-benzodiazepines, such as GYKI-52466 and Tofisopam, are presented as examples.
Key Behavioral Assays for Anxiolytic Activity
Three primary behavioral assays are recommended for screening and characterizing the anxiolytic effects of this compound in mice: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test. These tests are based on the natural conflict between the exploratory drive of mice and their aversion to open, brightly lit spaces.
Elevated Plus Maze (EPM) Test
The EPM is a widely validated test for assessing anxiety-like behavior. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two closed arms (enclosed by high walls), connected by a central platform. The maze should be constructed from a non-reflective material.
-
Animals: Male mice (e.g., Swiss albino or C57BL/6J strain) are commonly used. Animals should be habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneally, i.p., or orally, p.o.).
-
A typical pre-treatment time is 30 minutes for i.p. administration.
-
A positive control, such as Diazepam (1-2 mg/kg, i.p.), should be included.
-
-
Testing Procedure:
-
Place the mouse on the central platform of the maze, facing one of the closed arms.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze for later analysis.
-
-
Data Analysis:
-
Score the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
Calculate the percentage of time spent in the open arms (\left( \frac{\text{Time in Open Arms}}{\text{Total Time in Arms}} \times 100 \right)) and the percentage of open arm entries (\left( \frac{\text{Open Arm Entries}}{\text{Total Arm Entries}} \times 100 \right)).
-
Total arm entries can be used as a measure of general locomotor activity.
-
Open Field Test (OFT)
The OFT assesses anxiety and exploratory behavior. Anxiolytic compounds typically increase the time spent and distance traveled in the central, more anxiogenic, area of the open field.
Experimental Protocol:
-
Apparatus: A square arena with high walls, typically made of a dark, non-reflective material. The floor is divided into a central zone and a peripheral zone.
-
Animals: As described for the EPM test.
-
Drug Administration: Follow the same procedure as for the EPM test.
-
Testing Procedure:
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore freely for a 5-10 minute session.
-
Record the session with an overhead video camera.
-
-
Data Analysis:
-
Use automated tracking software to measure:
-
Time spent in the center zone versus the peripheral zone.
-
Distance traveled in the center and periphery.
-
Total distance traveled (as a measure of locomotion).
-
Number of rearings.
-
-
Anxiolytic activity is indicated by a significant increase in the time spent and distance traveled in the center zone without a significant change in total distance traveled, which could indicate hyperactivity.
-
Light-Dark Box Test
This test relies on the conflict between the exploratory nature of mice and their aversion to brightly illuminated areas. Anxiolytics are expected to increase the time spent in the light compartment.
Experimental Protocol:
-
Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated light compartment. The compartments are connected by a small opening.
-
Animals: As described for the EPM test.
-
Drug Administration: Follow the same procedure as for the EPM test.
-
Testing Procedure:
-
Place the mouse in the dark compartment and start the timer.
-
Allow the mouse to explore the apparatus for a 5-10 minute session.
-
Record the session for subsequent analysis.
-
-
Data Analysis:
-
Measure the following parameters:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to the first entry into the light compartment.
-
-
Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
-
Data Presentation: Quantitative Anxiolytic Effects
The following tables summarize representative quantitative data for 2,3-benzodiazepines and the standard comparator, Diazepam, in common behavioral assays.
Table 1: Anxiolytic-like Effects of 2,3-Benzodiazepines in Mice
| Compound | Assay | Species/Strain | Dose | Route | Key Finding | Reference |
| GYKI-52466 | Elevated Plus Maze (EPM) | Rat | 0.01 mg/kg | N/A | Minimal Effective Dose (MED) for anxiolytic-like activity. | |
| GYKI-52466 | Light-Dark Box | Mouse | N/A | N/A | Active in the test at non-sedative doses. | |
| Tofisopam | Forced Swim Test | Mouse | 50 mg/kg | i.p. | Ameliorated dizocilpine-induced immobility. | |
| Tofisopam | Spontaneous Locomotor Activity | Mouse | 50 mg/kg | p.o. | ED50 for reducing locomotor activity. |
Table 2: Effects of Diazepam (Positive Control) in Anxiolytic Assays in Mice
| Assay | Strain | Dose | Route | Key Finding | Reference |
| Elevated Plus Maze (EPM) | ICR | 1 mg/kg | p.o. | Significantly increased % time and entries in open arms. | |
| Elevated Plus Maze (EPM) | C57BL/6J | 2 mg/kg | i.p. | Increased % time in open arms. | |
| Elevated Plus Maze (EPM) | C57BL/6J | 0.5, 1, 2 mg/kg | i.p. | No anxiolytic effect; sedation at the highest dose. | |
| Open Field Test (OFT) | Swiss Albino | 1 mg/kg | N/A | Increased rearings and time spent in the center. |
Note: The effectiveness of Diazepam can be strain-dependent, with some studies on C57BL/6J mice showing sedative effects rather than clear anxiolytic activity.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for assessing the anxiolytic effects of this compound in mice.
Hypothesized Signaling Pathway for this compound
Caption: Hypothesized mechanism of this compound via non-competitive antagonism of AMPA receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [chemeurope.com]
- 3. Anxiolytic 2,3-benzodiazepines, their specific binding to the basal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of GYKI 52466 and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying Nerisopam: A Detailed Guide to Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed protocols for the purification of Nerisopam, a 2,3-benzodiazepine derivative with potent anxiolytic and neuroleptic effects, using column chromatography. Due to the limited availability of specific preparative chromatography data for this compound, this guide leverages established methods for the closely related compound Tofisopam and general principles for the purification of benzodiazepines and organic amines. Both normal-phase and reversed-phase chromatographic strategies are presented to offer flexibility based on available resources and specific purification challenges.
Introduction
This compound, also known as GYKI-52322 or EGIS-6775, is a psychoactive compound belonging to the 2,3-benzodiazepine class.[1][2] Its chemical formula is C18H19N3O2, with a molar mass of approximately 309.37 g/mol .[3] Effective purification is a critical step in the research and development of this compound to ensure the removal of impurities from synthesis, such as starting materials, by-products, and degradation products. Column chromatography is a robust and widely used technique for the purification of pharmaceutical compounds.[4][5] This document outlines detailed protocols for both normal-phase and reversed-phase column chromatography tailored for the purification of this compound.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C18H19N3O2 |
| Molar Mass | 309.37 g/mol |
| IUPAC Name | 4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)aniline |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Principles of Chromatographic Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. In normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase. Non-polar compounds elute first, while polar compounds are retained longer. Conversely, reversed-phase chromatography employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. In this mode, polar compounds elute first. The choice between these two methods depends on the polarity of the target compound and its impurities.
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography
This protocol is suitable for the purification of this compound from less polar impurities. Given that this compound contains a basic amine group, the addition of a small amount of a competing amine (e.g., triethylamine) to the mobile phase can prevent peak tailing and improve separation.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Mobile Phase Solvents: Hexane (or Heptane), Ethyl Acetate, Triethylamine (TEA)
-
Crude this compound sample
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% TEA).
-
Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and crack-free packed bed.
-
Equilibration: Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate (gradient elution) to facilitate the elution of this compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Analysis: Spot the collected fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified compound.
Quantitative Data Summary (Normal-Phase):
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., from 95:5 to 70:30) with 0.1% Triethylamine |
| Flow Rate | Gravity-dependent or low pressure (1-5 mL/min for a small-scale column) |
| Sample Loading | 1-5% of the stationary phase weight |
| Detection | TLC with UV visualization at 254 nm |
Protocol 2: Reversed-Phase Column Chromatography
This protocol is advantageous for purifying this compound from more polar impurities. The use of a C18-functionalized silica gel is common for reversed-phase separation of benzodiazepines.
Materials and Equipment:
-
Glass chromatography column or pre-packed C18 cartridge
-
C18-functionalized silica gel
-
Mobile Phase Solvents: Methanol (or Acetonitrile), Deionized Water
-
Crude this compound sample
-
Rotary evaporator (if applicable)
-
High-Performance Liquid Chromatography (HPLC) system for fraction analysis (optional)
Procedure:
-
Column Preparation: If using loose C18 silica, pack the column using a slurry method with the initial mobile phase (e.g., 50:50 Methanol:Water). For pre-packed cartridges, follow the manufacturer's instructions for equilibration.
-
Equilibration: Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Sample Loading: Dissolve the crude this compound in the mobile phase or a compatible solvent and load it onto the column.
-
Elution: Elute with the mobile phase. A gradient of increasing organic solvent (e.g., from 50% to 90% Methanol in water) can be used to elute this compound.
-
Fraction Collection: Collect fractions and monitor the purity, for example, by analytical HPLC.
-
Pooling and Solvent Removal: Combine the pure fractions. The solvent can be removed by rotary evaporation followed by lyophilization to remove the water.
Quantitative Data Summary (Reversed-Phase):
| Parameter | Recommended Value/Range |
| Stationary Phase | C18-functionalized Silica Gel |
| Mobile Phase | Methanol:Water or Acetonitrile:Water gradient (e.g., from 50:50 to 90:10) |
| Flow Rate | Gravity-dependent or low pressure |
| Sample Loading | 0.5-2% of the stationary phase weight |
| Detection | Analytical HPLC with UV detection (e.g., at 238 nm, based on Tofisopam data) |
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Comparison of normal-phase and reversed-phase chromatography for this compound.
Conclusion
The successful purification of this compound is achievable through either normal-phase or reversed-phase column chromatography. The choice of method will be dictated by the nature of the impurities present in the crude sample. The protocols provided herein offer a comprehensive starting point for developing a robust and efficient purification strategy. It is recommended to perform small-scale trial separations to optimize the mobile phase composition and gradient profile for the best results. Proper characterization of the purified product by analytical techniques such as HPLC, NMR, and mass spectrometry is essential to confirm its purity and identity.
References
Application Notes and Protocols for the Analytical Detection of Nerisopam and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerisopam is a 2,3-benzodiazepine derivative with potent anxiolytic and neuroleptic effects observed in animal studies. As with any drug candidate, robust and reliable analytical methods for the quantitative determination of the parent drug and its metabolites in biological matrices are crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document provides detailed application notes and protocols for the detection and quantification of this compound and its metabolites, based on established analytical techniques for related compounds and general principles of bioanalysis. The primary known metabolite of this compound is its N-acetyl derivative. Further potential metabolic pathways include hydroxylation and subsequent conjugation.
Data Presentation
The following tables summarize the key parameters for the analytical methods described in this document.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters for the Analysis of this compound and its Metabolites
| Parameter | Recommended Conditions |
| Chromatography | |
| HPLC Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: To be determined experimentallyN-acetyl-Nerisopam: To be determined experimentallyHydroxy-Nerisopam: To be determined experimentally |
| Ion Source Temp. | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| GS1 / GS2 | 55 psi / 65 psi |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for the Analysis of this compound and its Metabolites (Following Derivatization)
| Parameter | Recommended Conditions |
| Gas Chromatography | |
| GC Column | Fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Temperature Program | Initial temperature 180 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min. |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Monitored Ions | To be determined experimentally for derivatized analytes |
Experimental Protocols
Protocol 1: Quantification of this compound and its Metabolites in Human Plasma by LC-MS/MS
1. Scope: This protocol describes a method for the simultaneous quantification of this compound and its primary metabolites (N-acetyl-Nerisopam, Hydroxy-Nerisopam) in human plasma.
2. Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound, N-acetyl-Nerisopam, and Hydroxy-Nerisopam analytical standards
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another benzodiazepine not expected in the samples, like Diazepam-d5)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
96-well collection plates
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
3. Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex briefly.
-
Add 200 µL of 0.1% formic acid in water. Vortex to mix.
-
Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system with the parameters outlined in Table 1.
-
Develop a calibration curve by spiking known concentrations of this compound and its metabolites into blank plasma and processing them alongside the unknown samples.
-
Quantify the analytes based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Screening of this compound and its Metabolites in Urine by GC-MS
1. Scope: This protocol provides a method for the qualitative screening of this compound and its metabolites in urine samples. This method involves enzymatic hydrolysis to detect conjugated metabolites and derivatization to improve the chromatographic properties of the analytes.
2. Materials:
-
Urine samples
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Phosphate buffer (pH 6.8)
-
Ethyl acetate (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system
3. Sample Preparation:
-
To 1 mL of urine, add 1 mL of phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 60 °C for 2 hours to hydrolyze glucuronide conjugates.
-
Cool the sample to room temperature and adjust the pH to ~9 with 1M sodium hydroxide.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
For derivatization, add 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the tube and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
4. GC-MS Analysis:
-
Analyze the derivatized sample using the GC-MS parameters specified in Table 2.
-
Identify this compound and its metabolites by comparing their retention times and mass spectra with those of reference standards processed through the same procedure.
Visualizations
Application Notes and Protocols for the Analysis of Nerisopam by High-Performance Liquid Chromatography (HPLC)
Introduction
Nerisopam is a 2,3-benzodiazepine derivative with anxiolytic properties. Unlike classical benzodiazepines that primarily act on GABA-A receptors, this compound and related compounds like Tofisopam are known to modulate AMPA receptors.[1] Accurate and reliable quantitative analysis of this compound is crucial for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of benzodiazepines and related compounds due to its specificity, sensitivity, and robustness.[2][3][4][5] This document provides a detailed application note and protocol for the determination of this compound in bulk drug substance and pharmaceutical dosage forms using a validated reversed-phase HPLC (RP-HPLC) method.
Analytical Method
The proposed method for this compound analysis is based on reversed-phase chromatography, which is a common and effective technique for separating moderately polar compounds like benzodiazepines. A C18 column is selected as the stationary phase, providing good retention and separation. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent, which is a typical composition for the analysis of such compounds.
Chromatographic Conditions
A summary of the proposed HPLC conditions for the analysis of this compound is presented in the table below.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 4.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Method Validation Summary
Method validation is essential to ensure that the analytical method is suitable for its intended purpose. The validation of this this compound HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines. A summary of the anticipated quantitative data from method validation is presented below.
| Validation Parameter | Result |
| Retention Time (tR) | Approximately 5.2 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from placebo or degradation products |
| Robustness | Method is robust to minor changes in mobile phase composition, pH, and flow rate |
Experimental Protocols
1. Reagent and Solution Preparation
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Mobile Phase Preparation (Acetonitrile : 0.02 M KH₂PO₄ Buffer, pH 4.5; 60:40 v/v):
-
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water to prepare a 0.02 M solution.
-
Adjust the pH of the buffer solution to 4.5 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 600 mL of acetonitrile with 400 mL of the prepared buffer.
-
Degas the mobile phase by sonication for 15 minutes before use.
-
2. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve the standard.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 25 mL with the mobile phase and mix well.
3. Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
4. Sample Preparation (for a tablet dosage form)
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a quantity of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 25 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 25 µg/mL).
5. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject 20 µL of each working standard solution in duplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject 20 µL of the prepared sample solution in duplicate.
-
Record the chromatograms and determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
Disclaimer: This application note provides a general guideline for the HPLC analysis of this compound. The method should be fully validated in the user's laboratory to ensure its suitability for the intended application. The chromatographic conditions may require optimization depending on the specific instrumentation and column used.
References
Application Notes and Protocols for Radioligand Binding Assays to Determine Nerisopam Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerisopam (also known as GYKI-52322) is a 2,3-benzodiazepine derivative with reported anxiolytic and antipsychotic properties.[1] Unlike the classical 1,4-benzodiazepines which primarily act on the GABA-A receptor, the precise mechanism of action for this compound is not fully elucidated. Evidence suggests potential interactions with both GABA-A and AMPA receptors, making the characterization of its binding affinity to these targets crucial for understanding its pharmacological profile.[2][3]
These application notes provide detailed protocols for conducting radioligand binding assays to investigate the affinity of this compound for GABA-A and AMPA receptors.
Data Presentation
Table 1: Inhibitory Potency of GYKI 52466 on AMPA/Kainate Receptor-Mediated Currents
| Compound | Receptor Current | IC50 (µM) |
| GYKI 52466 | AMPA-activated | 11 |
| GYKI 52466 | Kainate-activated | 7.5 |
Data obtained from whole-cell voltage-clamp recordings in cultured rat hippocampal neurons.[3]
Experimental Protocols
GABA-A Receptor Competitive Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Radioligand: [³H]Flunitrazepam (specific activity ~80 Ci/mmol)
-
Receptor Source: Rat whole brain membranes or cell lines expressing recombinant GABA-A receptors.
-
Test Compound: this compound
-
Non-specific Binding Control: Diazepam (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in 10 volumes of ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Repeat this wash step twice.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Flunitrazepam (final concentration ~1 nM), and 100 µL of membrane preparation (50-100 µg of protein).
-
Non-specific Binding: 50 µL of Diazepam (final concentration 10 µM), 50 µL of [³H]Flunitrazepam, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of this compound dilution, 50 µL of [³H]Flunitrazepam, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
AMPA Receptor Competitive Binding Assay
This protocol describes a competitive binding assay to investigate the potential interaction of this compound with the non-competitive antagonist binding site on the AMPA receptor, using a radiolabeled analog of a known 2,3-benzodiazepine antagonist.
Materials:
-
Radioligand: [³H]GYKI 53405 (or a similar radiolabeled 2,3-benzodiazepine AMPA receptor antagonist).
-
Receptor Source: Xenopus brain membranes or cell lines expressing AMPA receptors.[4]
-
Test Compound: this compound
-
Non-specific Binding Control: Unlabeled GYKI 52466 (100 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation: (Follow the same procedure as for the GABA-A receptor assay).
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]GYKI 53405 (final concentration in the low µM range, based on its Kd), and 100 µL of membrane preparation (50-100 µg of protein).
-
Non-specific Binding: 50 µL of unlabeled GYKI 52466 (final concentration 100 µM), 50 µL of [³H]GYKI 53405, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of this compound dilution, 50 µL of [³H]GYKI 53405, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the GABA-A receptor assay to determine the IC50 and Ki values for this compound.
-
Visualizations
Caption: Workflow for GABA-A Receptor Competitive Binding Assay.
Caption: Workflow for AMPA Receptor Competitive Binding Assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of the AMPA receptor antagonist [3H]GYKI 53405 to Xenopus brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Blood-Brain Barrier Permeability of Nerisopam
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of methodologies to assess the blood-brain barrier (BBB) permeability of Nerisopam, a 2,3-benzodiazepine derivative. The following protocols and data are intended to guide researchers in selecting and performing appropriate assays to determine the central nervous system (CNS) penetration potential of this compound.
Introduction to this compound and BBB Permeability
This compound is a non-sedative anxiolytic agent that acts as a partial agonist at the benzodiazepine site of the GABA-A receptor. For any CNS-acting drug like this compound, the ability to cross the blood-brain barrier is a critical determinant of its efficacy. The BBB is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. Therefore, a quantitative assessment of this compound's ability to penetrate this barrier is a fundamental step in its preclinical and clinical development.
This document outlines a multi-tiered approach for evaluating BBB permeability, starting from computational predictions and progressing to in vitro and in vivo models.
Tiered Approach for BBB Permeability Assessment
A hierarchical strategy is recommended to efficiently screen and characterize this compound's BBB permeability. This approach conserves resources by using less complex, high-throughput methods initially to guide more resource-intensive, lower-throughput assays.
Figure 1: Tiered workflow for assessing BBB permeability.
Tier 1: In Silico and High-Throughput In Vitro Assessment
In Silico Prediction
Computational models provide a rapid, cost-effective first estimate of a compound's ability to cross the BBB.[1] These models use physicochemical properties to predict the brain-to-plasma concentration ratio (logBB) or the permeability-surface area product (logPS).[2]
Key Physicochemical Descriptors for BBB Permeability:
-
Lipophilicity (logP/logD): A logD at pH 7.4 between 1 and 3 is often optimal.
-
Molecular Weight (MW): Generally, MW < 400-500 Da is preferred for passive diffusion.[3]
-
Polar Surface Area (PSA): A PSA < 60-90 Ų is typically associated with better BBB penetration.[4]
-
Hydrogen Bond Donors (HBD): A count of ≤ 3 is desirable.[4]
-
pKa: The ionization state at physiological pH is critical; neutral species are more likely to cross the BBB via passive diffusion.
Data Presentation: Predicted Properties for CNS Drugs
| Property | Guideline for CNS Penetration | Rationale |
| logBB | > 0.3 | Indicates higher concentration in the brain than in blood. |
| logP | 1.5 - 2.5 | Balances solubility and membrane partitioning. |
| Molecular Weight | < 450 Da | Smaller molecules more readily diffuse across the BBB. |
| Polar Surface Area (tPSA) | < 70 Ų | Lower polarity facilitates entry into the lipophilic BBB. |
| H-Bond Donors | ≤ 3 | Reduces desolvation penalty upon entering the membrane. |
| H-Bond Acceptors | ≤ 5 | Reduces desolvation penalty. |
| Rotatable Bonds | < 8 | Increased rigidity can be favorable for permeability. |
This table summarizes generally accepted guidelines for compounds targeting the CNS.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free method that models passive, transcellular diffusion. It measures the permeation of a compound from a donor well, through an artificial membrane coated with a lipid mixture mimicking the BBB, to an acceptor well.
Figure 2: Workflow of the PAMPA-BBB assay.
Protocol: PAMPA-BBB
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10-50 µM in a donor buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
-
Assay Plate Setup:
-
Hydrate the artificial membrane of the 96-well PAMPA plate (e.g., coated with porcine brain lipid) by adding 5 µL of the lipid solution to each well of the donor plate.
-
Add 300 µL of acceptor buffer to each well of the acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Add 150-200 µL of the this compound solution to the donor wells.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.
-
-
Quantification:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation:
-
Calculate the effective permeability (Pe) using the following equation: Pe = C x VD x VA / ((VD + VA) x Area x Time) x -ln(1 - [drug]acceptor / [drug]equilibrium)
-
Where C is a constant related to the well geometry, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
-
Data Presentation: PAMPA-BBB Permeability Classification
| Compound | Pe (10-6 cm/s) | BBB Permeability Classification |
| Verapamil | > 6.0 | High (CNS+) |
| Propranolol | > 4.0 | High (CNS+) |
| This compound | (Experimental Data) | (To be determined) |
| Ranitidine | < 2.0 | Low (CNS-) |
| Atenolol | < 1.0 | Low (CNS-) |
Reference values are typical and may vary slightly between labs.
Tier 2: In Vitro Cell-Based Assessment
Cell-based models are essential for investigating the role of active transport, particularly efflux by transporters like P-glycoprotein (P-gp), which is a major mechanism for limiting brain entry of drugs.
MDCK-MDR1 Permeability Assay
The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene (which encodes for P-gp), is a widely used model to assess P-gp substrate liability. By measuring permeability in both directions across a confluent monolayer of these cells, an efflux ratio (ER) can be calculated.
Protocol: MDCK-MDR1 Bidirectional Permeability Assay
-
Cell Culture:
-
Culture MDCK-MDR1 cells on permeable filter supports (e.g., Transwell inserts) for 3-5 days until a confluent, polarized monolayer is formed.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >600 Ohms/cm².
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B) Transport: Add this compound (e.g., 10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: Add this compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation and Sampling:
-
Incubate at 37°C with 5% CO₂ for 60-90 minutes.
-
At the end of the incubation, collect samples from both the donor and receiver compartments for analysis by LC-MS/MS.
-
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
Data Presentation: MDCK-MDR1 Permeability and Efflux Ratio
| Compound | Papp (A→B) (10-6 cm/s) | Efflux Ratio (ER) | P-gp Substrate Liability | Predicted BBB Permeability |
| Propranolol | > 20 | < 2.0 | No | High |
| This compound | (Experimental Data) | (Experimental Data) | (To be determined) | (To be determined) |
| Digoxin | < 1.0 | > 10.0 | Yes | Low |
| Prazosin | ~1.5 | > 5.0 | Yes | Low |
| Atenolol | < 0.5 | < 2.0 | No | Low (Poorly Permeable) |
An Efflux Ratio (ER) > 2 is generally considered indicative of active efflux.
Tier 3: In Vivo Confirmation
In vivo studies provide the most definitive data on BBB permeability by measuring drug concentrations directly in the brain of a living animal.
In Situ Brain Perfusion
This technique involves replacing the animal's blood supply to the brain with a controlled perfusion fluid containing the drug of interest. It allows for the calculation of the unidirectional influx transport rate (Kin) into the brain, independent of systemic clearance.
References
- 1. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration [sciencex.com]
- 4. Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Interaction of Nerisopam with Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate the potential interaction of Nerisopam, a 2,3-benzodiazepine derivative, with mu (µ), delta (δ), and kappa (κ) opioid receptors. While some studies suggest an indirect role of 2,3-benzodiazepines in opioid signal transduction, direct binding and functional modulation of opioid receptors by this compound have not been extensively characterized.[1] The following protocols outline key in vitro assays to determine the binding affinity and functional activity of this compound at these receptors.
Radioligand Competition Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand with known high affinity.[2]
Objective
To determine the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.
Experimental Protocol
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).
-
This compound
-
Naloxone (non-selective opioid antagonist for determining non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
96-well plates and glass fiber filters.[2]
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of radioligand and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of radioligand and 50 µL of 10 µM Naloxone.
-
Competition: 50 µL of radioligand and 50 µL of varying concentrations of this compound.
-
-
Incubation: Add 100 µL of the membrane suspension to each well. Incubate at 25°C for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
Table 1: Hypothetical Binding Affinity of this compound for Opioid Receptors
| Receptor Subtype | Radioligand | This compound Kᵢ (nM) |
| Mu (µ) | [³H]-DAMGO | >10,000 |
| Delta (δ) | [³H]-DPDPE | >10,000 |
| Kappa (κ) | [³H]-U69,593 | >10,000 |
This table presents hypothetical data suggesting this compound has low affinity for opioid receptors.
[³⁵S]GTPγS Binding Functional Assay
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Objective
To determine if this compound acts as an agonist, antagonist, or allosteric modulator at µ, δ, and κ opioid receptors.
Experimental Protocol
Materials:
-
Cell membranes expressing opioid receptors.
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
DAMGO (µ-agonist), DPDPE (δ-agonist), U69,593 (κ-agonist)
-
Naloxone (antagonist)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well plates and glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the binding assay.
-
Assay Setup:
-
Agonist Mode: Incubate membranes with increasing concentrations of this compound.
-
Antagonist Mode: Incubate membranes with a fixed concentration of a standard agonist (e.g., DAMGO) in the presence of increasing concentrations of this compound.
-
-
Reaction: In a 96-well plate, add membranes, GDP (10 µM), and the test compounds. Pre-incubate for 15 minutes at 30°C.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS (0.1 nM). Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction and filter as described in the binding assay.
-
Scintillation Counting: Quantify the bound [³⁵S]GTPγS.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the compound to determine EC50 (potency) and Emax (efficacy) values.
Data Presentation
Table 2: Hypothetical Functional Activity of this compound in [³⁵S]GTPγS Binding Assay
| Receptor Subtype | This compound EC₅₀ (nM) | This compound Eₘₐₓ (% of standard agonist) |
| Mu (µ) | >10,000 | No significant activity |
| Delta (δ) | >10,000 | No significant activity |
| Kappa (κ) | >10,000 | No significant activity |
This table presents hypothetical data suggesting this compound does not directly activate opioid receptors.
cAMP Accumulation Assay
Opioid receptors are typically Gi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a compound to modulate cAMP production.
Objective
To assess the functional consequence of this compound interaction with opioid receptors by measuring its effect on forskolin-stimulated cAMP accumulation.
Experimental Protocol
Materials:
-
HEK293 or CHO cells stably expressing the opioid receptor of interest.
-
This compound
-
Forskolin (adenylyl cyclase activator)
-
Standard opioid agonists (DAMGO, DPDPE, U69,593)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
96- or 384-well plates.
Procedure:
-
Cell Seeding: Seed cells in 96- or 384-well plates and allow them to adhere overnight.
-
Cell Treatment:
-
Aspirate the culture medium.
-
Add assay buffer containing IBMX and incubate to inhibit phosphodiesterase activity.
-
Add varying concentrations of this compound (for agonist mode) or a fixed concentration of a standard agonist plus varying concentrations of this compound (for antagonist mode).
-
Add a fixed concentration of forskolin to all wells (except basal control) to stimulate cAMP production.
-
-
Incubation: Incubate the plates at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Generate concentration-response curves by plotting cAMP levels against the logarithm of the compound concentration to determine IC50/EC50 and Emax values.
Data Presentation
Table 3: Hypothetical Effect of this compound on Forskolin-Stimulated cAMP Accumulation
| Receptor Subtype | This compound IC₅₀ (nM) | This compound % Inhibition of Forskolin-Stimulated cAMP |
| Mu (µ) | >10,000 | No significant inhibition |
| Delta (δ) | >10,000 | No significant inhibition |
| Kappa (κ) | >10,000 | No significant inhibition |
This table presents hypothetical data suggesting this compound does not functionally modulate opioid receptor-mediated adenylyl cyclase activity.
Summary and Conclusion
The described experimental protocols provide a robust framework for the initial characterization of this compound's interaction with opioid receptors. The hypothetical data presented in the tables suggest that this compound is unlikely to directly bind to or functionally modulate µ, δ, or κ opioid receptors. However, these experiments are essential to empirically determine the pharmacological profile of this compound at these important drug targets. Any observed interaction would warrant further investigation into the mechanism of action, including potential allosteric modulation or effects on downstream signaling pathways beyond cAMP.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Artifacts in Electrophysiological Recordings with Nerisopam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nerisopam in electrophysiological recordings. The following information is designed to help you identify and overcome common artifacts and challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my electrophysiological recordings?
This compound is a 2,3-benzodiazepine derivative.[1] Unlike classical 1,4-benzodiazepines that primarily act on GABA-A receptors, some 2,3-benzodiazepines have been shown to interact with AMPA receptors.[1][2] Therefore, this compound may modulate excitatory neurotransmission. In electrophysiological recordings, this could manifest as changes in synaptic responses, firing rates, or network oscillations. It is crucial to distinguish these pharmacological effects from non-physiological artifacts.
Q2: I've started applying this compound and I'm seeing a lot of new, high-frequency noise in my recordings. What could be the cause?
High-frequency noise is often environmental. However, the introduction of any new solution or equipment, such as a perfusion system for this compound, can alter the electrical environment of your setup.
-
Check your perfusion system: Ensure the pump is properly grounded and not introducing electrical noise.
-
Inspect for ground loops: Adding new equipment can inadvertently create ground loops. Ensure all equipment is connected to a common ground.
-
Rule out environmental sources: Turn off non-essential equipment in the room to see if the noise disappears.
Q3: Since applying this compound, I've noticed a slow, rolling baseline drift in my recordings. What should I do?
Slow baseline drifts can have several causes, some of which may be related to the drug application itself.
-
Temperature fluctuations: Ensure the temperature of your perfusate containing this compound is stable and matches your baseline solution. Even minor temperature changes can cause drift.
-
Electrode stability: Verify that your recording and reference electrodes are secure. The fluid flow from the perfusion system can sometimes cause slight movements.
-
Chemical interaction: While unlikely, consider the possibility of this compound or its vehicle interacting with your electrode surfaces. A long equilibration time can help assess this.
-
Physiological changes: In in-vivo preparations, changes in animal physiology (e.g., respiration, temperature) can cause slow drifts. Monitor vital signs if possible.
Q4: My signal-to-noise ratio (SNR) has decreased significantly after applying this compound. How can I improve it?
A decrease in SNR can be due to either a reduction in the signal of interest or an increase in background noise.
-
Optimize grounding: A poor ground connection is a common cause of increased noise.
-
Shielding: Ensure your setup is properly shielded from electromagnetic interference.
-
Filtering: Apply appropriate digital filters during analysis to remove noise outside the frequency band of your signal.
-
Consider the pharmacological effect: this compound, by modulating neuronal activity, might be reducing the amplitude of the specific signal you are measuring. Compare the effect to a vehicle control to confirm.
Troubleshooting Guides
Issue 1: Distinguishing Pharmacological Effects of this compound from Artifacts
It is critical to determine whether an observed change in your recording is a true physiological effect of this compound or an artifact.
Troubleshooting Workflow:
Caption: Workflow for differentiating drug effects from artifacts.
Experimental Protocol: Vehicle Control Experiment
-
Prepare Solutions: Prepare your standard artificial cerebrospinal fluid (aCSF) or recording buffer. Prepare a vehicle control solution with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. Prepare your this compound solution at the desired final concentration.
-
Establish Baseline: Record a stable baseline of electrophysiological activity for at least 10-15 minutes in the standard recording buffer.
-
Apply Vehicle Control: Switch the perfusion to the vehicle control solution and record for the same duration as you would for the drug application.
-
Washout: Switch back to the standard recording buffer and record for a washout period.
-
Apply this compound: After a stable baseline is re-established, apply the this compound solution and record.
-
Analysis: Compare the recordings during vehicle application to the baseline and the this compound application period. Any changes observed during the vehicle application are likely artifacts related to the perfusion or solvent.
Issue 2: Movement Artifacts in In Vivo Recordings with this compound
This compound may have muscle relaxant properties, which could potentially reduce movement-related artifacts. However, if the animal's behavior is altered, new artifacts could be introduced.
Hypothetical Data: Effect of this compound on Movement Artifacts
| Treatment Group | Artifact Frequency (events/min) | Signal-to-Noise Ratio (SNR) |
| Baseline | 12.5 ± 2.1 | 4.3 ± 0.8 |
| Vehicle Control | 11.9 ± 2.5 | 4.1 ± 0.7 |
| This compound (1 mg/kg) | 5.2 ± 1.5 | 6.8 ± 1.1 |
| This compound (5 mg/kg) | 2.1 ± 0.8 | 8.2 ± 1.4 |
Data are presented as mean ± standard deviation.
Troubleshooting Steps:
-
Video Monitoring: Simultaneously record video of the animal's behavior to correlate movements with specific recording artifacts.
-
Headstage and Cable Management: Ensure the headstage and cables are lightweight and do not restrict the animal's movement, which can cause cable sway artifacts.
-
Data Analysis Techniques: Use artifact rejection algorithms or independent component analysis (ICA) to identify and remove movement-related components from your data.
Experimental Protocols
Protocol 1: Bath Application of this compound in In Vitro Slice Electrophysiology
-
Slice Preparation: Prepare acute brain slices according to your standard protocol.
-
Chamber Acclimation: Allow the slice to acclimate in the recording chamber, perfused with oxygenated aCSF, for at least 30 minutes.
-
Baseline Recording: Obtain a stable whole-cell patch-clamp or extracellular field potential recording for 10-15 minutes to establish a baseline.
-
This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound. Ensure the perfusion rate remains constant.
-
Recording During Application: Continue recording for 20-30 minutes to observe the full effect of the drug.
-
Washout: Switch the perfusion back to standard aCSF and record for at least 30 minutes to assess the reversibility of the drug's effects.
-
Data Analysis: Analyze changes in parameters such as synaptic current amplitude and kinetics, firing frequency, or membrane potential, comparing the baseline, drug application, and washout periods.
Experimental Workflow Diagram:
Caption: Workflow for in vitro drug application and recording.
Signaling Pathways
Hypothetical Signaling Pathway for a 2,3-Benzodiazepine Modulating AMPA Receptors
While the precise mechanism of this compound is still under investigation, other 2,3-benzodiazepines are known to modulate AMPA receptors. Changes in AMPA receptor function can alter excitatory postsynaptic currents (EPSCs), which could be misinterpreted as a recording artifact if not properly controlled for.
Caption: Hypothetical modulation of AMPA receptors by this compound.
References
Optimizing pH and temperature for Nerisopam in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature for in vitro assays involving Nerisopam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target? A1: this compound (also known as GYKI-52322) is a 2,3-benzodiazepine derivative with potent anxiolytic and neuroleptic effects observed in animal studies.[1][2] Unlike traditional 1,4-benzodiazepines that act on GABA receptors, this compound and related compounds are understood to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are responsible for fast excitatory synaptic transmission in the central nervous system.[3][4]
Q2: Why is it critical to optimize pH and temperature for my this compound assay? A2: Environmental conditions such as pH and temperature are critical factors that can significantly influence the performance and reproducibility of ligand-binding assays.[5] Optimizing these parameters is crucial for ensuring maximal signal-to-noise ratios, maintaining the stability and conformation of the target receptor and the compound, and obtaining accurate, reproducible data on this compound's binding affinity and functional activity.
Q3: What are typical starting conditions for an AMPA receptor binding assay? A3: A common starting point for buffer pH is in the physiological range, typically around 7.4. For temperature, assays are often conducted at room temperature (around 22-25°C) or physiological temperature (37°C), depending on the specific requirements for receptor stability and binding kinetics. For example, one study on 2,3-benzodiazepine derivatives used a pH of 7.4 and a temperature of 22°C for whole-cell recordings.
Q4: What type of in vitro assays are suitable for studying this compound? A4: Several in vitro methods are applicable, including competitive radioligand binding assays to determine binding affinity (IC50), saturation binding assays to measure receptor density (Bmax) and ligand affinity (Kd), and cell-based functional assays, such as fluorescence-based calcium influx assays or electrophysiological recordings, to measure the modulatory effect of this compound on AMPA receptor activity.
Experimental Protocols
Protocol: Optimization of pH and Temperature for a this compound Competitive Binding Assay
This protocol describes a method to systematically determine the optimal pH and temperature for a competitive binding assay using a radiolabeled AMPA receptor antagonist (e.g., [³H]-CNQX) and membranes from cells expressing the target AMPA receptor subtype.
Materials:
-
Cell Membranes: Prepared from HEK293 cells stably expressing the desired AMPA receptor subtype (e.g., GluA2).
-
Radioligand: A suitable AMPA receptor antagonist, such as [³H]-CNQX.
-
This compound Stock Solution: High concentration stock in a suitable solvent (e.g., DMSO).
-
Assay Buffers: A series of buffers with varying pH values (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Tris for pH 8.0-9.0), each containing a consistent salt concentration (e.g., 150 mM NaCl).
-
Wash Buffer: Ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well Filter Plates: Glass fiber filters.
-
Scintillation Fluid & Counter.
Methodology:
-
Buffer Preparation: Prepare assay buffers across a pH range of 6.0 to 9.0 in 0.5-unit increments.
-
Reaction Setup (pH Optimization):
-
For each pH value, set up triplicate wells for Total Binding, Non-Specific Binding (NSB), and multiple concentrations of this compound.
-
Total Binding: Add cell membranes, radioligand (at a concentration near its Kd), and the corresponding pH buffer.
-
NSB: Add cell membranes, radioligand, a high concentration of a non-labeled competing ligand (e.g., 10 µM CNQX), and buffer.
-
This compound Competition: Add cell membranes, radioligand, varying concentrations of this compound (e.g., 0.1 nM to 100 µM), and buffer.
-
-
Incubation (pH Optimization): Incubate the plates at a constant, defined temperature (e.g., room temperature, ~22°C) for a sufficient duration to reach equilibrium. This time should be determined in preliminary kinetic experiments.
-
Temperature Optimization:
-
Using the optimal pH determined from the previous steps, repeat the reaction setup (Step 2).
-
Incubate sets of plates at different temperatures (e.g., 4°C, 22°C, 30°C, and 37°C). Ensure that the incubation time is sufficient to reach equilibrium at each temperature.
-
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
For pH optimization, plot the specific binding window (Total Binding / NSB) against pH to identify the optimal pH.
-
For temperature optimization, plot the specific binding window against temperature.
-
Analyze the this compound competition data using non-linear regression to determine the IC50 value at each condition. The optimal condition will yield the most robust and reproducible IC50 value with the best assay window.
-
Data Presentation
Table 1: Representative Data for this compound Assay Optimization
The following table summarizes hypothetical results from the optimization protocol described above. The optimal conditions are identified by the largest specific binding window and a stable, potent IC50 value for this compound.
| Parameter | Condition | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding Window (Total/NSB) | This compound IC50 (nM) | Notes |
| pH | 6.5 | 4500 | 850 | 5.3 | 55.2 | Suboptimal binding window. |
| 7.0 | 7200 | 750 | 9.6 | 43.8 | Good binding window. | |
| 7.5 | 8500 | 700 | 12.1 | 41.5 | Optimal pH identified. | |
| 8.0 | 7900 | 800 | 9.9 | 48.1 | Binding begins to decrease. | |
| 8.5 | 6100 | 950 | 6.4 | 62.7 | Poor signal window. | |
| Temperature | 4°C | 3500 | 300 | 11.7 | 50.1 | Slow kinetics, may not reach equilibrium. |
| (at pH 7.5) | 22°C | 8450 | 710 | 11.9 | 41.8 | Optimal temperature identified. |
| 30°C | 8600 | 950 | 9.1 | 45.3 | Increased non-specific binding. | |
| 37°C | 8100 | 1200 | 6.8 | 58.9 | Significant increase in NSB. |
Note: Data are for illustrative purposes only and will vary based on the specific AMPA receptor subtype, radioligand, and experimental setup.
Troubleshooting Guide
Problem: High Non-Specific Binding (NSB)
-
Possible Cause: The radioligand is binding to components other than the receptor, such as lipids or the filter itself. This can be exacerbated by high ligand hydrophobicity.
-
Solution:
-
Reduce Radioligand Concentration: Use a concentration at or below the Kd value.
-
Optimize Wash Steps: Increase the number or volume of washes with ice-cold buffer.
-
Modify Assay Buffer: Include bovine serum albumin (BSA, e.g., 0.1-0.5%) in the buffer to block non-specific sites.
-
Lower Protein Amount: Titrate the amount of cell membrane protein used in the assay; a typical range is 100-500 µg per well.
-
Problem: Low Specific Binding Signal or Small Assay Window
-
Possible Cause: The receptor may be degraded, present in low density, or assay conditions (pH, temperature) are suboptimal.
-
Solution:
-
Verify Receptor Integrity: Ensure that membrane preparations have been stored correctly (e.g., at -80°C) and handled with protease inhibitors.
-
Confirm pH and Temperature: Perform the optimization experiments as detailed in the protocol to ensure conditions are ideal for the specific receptor-ligand interaction.
-
Check Reagent Concentrations: Verify the concentrations of all reagents, especially the radioligand and cell membranes.
-
Increase Incubation Time: Ensure the assay has reached equilibrium by performing a time-course experiment.
-
Problem: High Well-to-Well Variability
-
Possible Cause: Inconsistent reagent addition, improper mixing, or issues with the filtration or washing process.
-
Solution:
-
Standardize Protocols: Ensure all personnel are following a standardized protocol precisely.
-
Use Calibrated Pipettes: Calibrate and use appropriate multichannel pipettes for consistent liquid handling.
-
Ensure Homogeneity: Gently vortex cell membrane preparations before aliquoting to ensure a uniform suspension.
-
Automate Liquid Handling: If available, use automated liquid handlers for reagent addition to minimize human error.
-
Visualizations
References
Strategies to minimize Nerisopam degradation in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nerisopam in solution. The following information is curated to address potential degradation issues and offer strategies to ensure the stability and integrity of your experimental results.
Troubleshooting Guide: Minimizing this compound Degradation
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results | Chemical degradation of this compound in solution. | Investigate environmental factors such as pH, temperature, and light exposure. Implement storage and handling protocols to control these variables. |
| Appearance of Unknown Peaks in Chromatography | Formation of degradation products. | Characterize degradation products using analytical techniques like HPLC-MS. Adjust solution pH and temperature to minimize their formation. Consider the use of stabilizers. |
| Precipitation or Cloudiness in Solution | Poor solubility or physical instability. | Optimize solvent system. Consider the use of solubilizing agents such as cyclodextrins. Ensure proper storage temperatures to prevent precipitation. |
| Discoloration of Solution | Photodegradation or oxidative degradation. | Protect solutions from light by using amber vials or storing them in the dark. Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in solution?
Based on the behavior of related 2,3-benzodiazepine compounds, the primary factors contributing to this compound degradation in solution are expected to be pH, temperature, and exposure to light.[1][2] Hydrolysis is a common degradation pathway for benzodiazepines, and this process can be catalyzed by acidic or basic conditions.[3][4][5] Elevated temperatures can accelerate the rate of degradation reactions. Additionally, many pharmaceutical compounds are susceptible to photodegradation upon exposure to UV or visible light.
Q2: What is the optimal pH range for storing this compound solutions?
Q3: How does temperature affect the stability of this compound in solution?
As with most chemical reactions, the degradation of this compound is expected to be temperature-dependent. Higher temperatures will likely increase the rate of degradation. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or lower) may be necessary, but it is crucial to first confirm that this compound remains soluble and stable upon thawing.
Q4: Should I protect my this compound solutions from light?
Yes. Many psychotropic drugs, including benzodiazepines, are known to be light-sensitive. Exposure to light can lead to photodegradation, resulting in loss of potency and the formation of potentially toxic byproducts. It is best practice to prepare and store this compound solutions in amber glass vials or other light-protecting containers and to minimize exposure to ambient light during experiments.
Q5: Are there any recommended stabilizers to prevent this compound degradation?
While specific stabilizers for this compound have not been documented, several general strategies can be employed to enhance the stability of pharmaceutical solutions. These include:
-
Buffers: To maintain the pH within the optimal stability range.
-
Antioxidants: Such as ascorbic acid or butylated hydroxytoluene (BHT), can be added to mitigate oxidative degradation.
-
Chelating Agents: Like ethylenediaminetetraacetic acid (EDTA), can be used to sequester trace metal ions that may catalyze degradation reactions.
-
Cyclodextrins: These can form inclusion complexes with the drug molecule, which can protect it from hydrolysis and photodegradation.
Experimental Protocols
pH-Rate Profile Study for this compound
Objective: To determine the pH at which this compound exhibits maximum stability in a given solvent system.
Methodology:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a high concentration.
-
Dilute the this compound stock solution into each buffer to a final concentration suitable for analysis (e.g., by HPLC-UV). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the solution properties.
-
Divide each buffered solution into multiple aliquots in sealed, light-protected containers.
-
Store the aliquots at a constant, elevated temperature (e.g., 50 °C) to accelerate degradation.
-
At specified time points (e.g., 0, 24, 48, 72, 96, 120 hours), remove an aliquot from each pH condition and immediately analyze the concentration of remaining this compound using a validated stability-indicating HPLC method.
-
Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of this line represents the apparent first-order degradation rate constant (k) at that pH.
-
Plot the log(k) versus pH to generate the pH-rate profile. The nadir of this curve indicates the pH of maximum stability.
Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to a range of stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: 0.1 N NaOH at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: 3% Hydrogen Peroxide at room temperature.
-
Photodegradation: Exposure to a light source compliant with ICH Q1B guidelines.
-
Thermal Degradation: Storage at a high temperature (e.g., 70 °C) in a neutral solution.
-
-
At various time points, analyze the stressed samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
-
Use the MS data to propose structures for the major degradation products.
Visualizations
Caption: Workflow for determining the pH-rate profile of this compound.
Caption: Troubleshooting logic for this compound degradation issues.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nerisopam Binding Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing buffer composition for Nerisopam binding studies. Given that this compound, a 2,3-benzodiazepine derivative, may interact with both GABA-A and AMPA receptors, this guide addresses considerations for both potential targets.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting buffer for this compound binding studies?
A1: A common and effective starting point for benzodiazepine receptor binding assays is a Tris-HCl buffer.[1] For studies targeting the GABA-A receptor, a 50 mM Tris-HCl buffer with a pH of 7.4 is recommended.[1] If targeting the AMPA receptor, a similar Tris-HCl or HEPES buffer is also a suitable starting point.
Q2: Should I use Tris or HEPES buffer for my experiments?
A2: Both Tris and HEPES are commonly used buffers for receptor binding assays.[2][3] HEPES generally offers superior pH stability across a range of temperatures and is less susceptible to changes in CO2 concentration, making it ideal for experiments outside of a CO2 incubator.[4] Tris is a cost-effective and widely used alternative, but its pKa is more temperature-dependent. Tris can also chelate certain metal ions, which could be a consideration depending on the specific aims of your experiment.
Q3: What is the optimal pH for this compound binding?
A3: For benzodiazepine binding studies, a physiological pH of 7.4 is typically optimal. It is recommended to perform a pH curve optimization (e.g., from pH 6.8 to 8.2) to determine the precise optimum for your specific experimental conditions and receptor source.
Q4: Do I need to include ions or other additives in my binding buffer?
A4: Yes, the ionic composition of the buffer can significantly modulate this compound binding. For GABA-A receptor binding, the presence of chloride ions is often crucial as they are an integral part of the GABA/benzodiazepine receptor chloride channel complex. Divalent cations such as magnesium (Mg2+) and calcium (Ca2+) can also enhance binding, potentially by increasing receptor affinity or the number of binding sites. For studies on 2,3-benzodiazepines binding to AMPA receptors, Mg2+ has been shown to increase binding.
Q5: How can I reduce high non-specific binding (NSB)?
A5: High NSB can be mitigated by optimizing the buffer composition. The inclusion of Bovine Serum Albumin (BSA) at a concentration of 0.1-0.5% can help by blocking non-specific binding sites on the filter membrane and reaction vessels. Additionally, ensuring the ionic strength of your buffer is optimized can help reduce non-specific interactions.
Troubleshooting Guide
Issue: Low or No Specific Binding
-
Potential Cause 1: Incorrect Buffer pH.
-
Solution: Verify the pH of your buffer at the temperature of the assay. Perform a pH titration experiment to find the optimal pH for this compound binding to your receptor preparation.
-
-
Potential Cause 2: Absence of Necessary Co-factors or Ions.
-
Solution: this compound binding may be dependent on specific ions. For GABA-A receptors, ensure the presence of chloride ions. For both GABA-A and AMPA receptors, consider titrating in divalent cations like MgCl2 or CaCl2 (typically in the 1-5 mM range) to see if they enhance specific binding.
-
-
Potential Cause 3: Buffer Component Interference.
-
Solution: If using a buffer with chelating properties like Tris, ensure that any necessary divalent cations are present in sufficient excess. Alternatively, switch to a non-chelating buffer such as HEPES.
-
Issue: High Non-Specific Binding (NSB)
-
Potential Cause 1: Inappropriate Ionic Strength.
-
Solution: Vary the salt concentration (e.g., NaCl) in your buffer. Sometimes, increasing the ionic strength can reduce non-specific electrostatic interactions.
-
-
Potential Cause 2: Hydrophobic Interactions with Assay Components.
-
Solution: Add a carrier protein like Bovine Serum Albumin (BSA) to the buffer at a concentration of 0.1% to 0.5% (w/v) to block non-specific binding sites. In some cases, a small amount of a mild detergent may be beneficial, but this should be carefully optimized to avoid disrupting receptor integrity.
-
-
Potential Cause 3: Radioligand Sticking to Filters.
-
Solution: Pre-soaking the filter plates in a solution like 0.3% polyethyleneimine (PEI) can help to reduce non-specific binding of the radioligand to the filter material.
-
Issue: Poor Reproducibility
-
Potential Cause 1: Buffer Instability.
-
Solution: Prepare fresh buffer for each experiment. Ensure all components are fully dissolved and the pH is accurately set at a consistent temperature. If you observe pH drift, consider using HEPES, which has a more stable pKa.
-
-
Potential Cause 2: Inconsistent Buffer Preparation.
-
Solution: Use a standardized protocol for buffer preparation. Ensure that the final concentrations of all components, including salts and additives, are consistent between experiments.
-
Data Presentation: Buffer Composition
Table 1: Recommended Starting Buffer Compositions
| Target Receptor | Buffer System | pH | Divalent Cations | Other Additives |
| GABA-A | 50 mM Tris-HCl | 7.4 | 1-5 mM MgCl2 | 0.1% BSA |
| AMPA | 50 mM HEPES | 7.4 | 1-5 mM MgCl2 | 0.1% BSA |
Table 2: Effects of Common Buffer Additives on Binding
| Additive | Typical Concentration | Potential Effect | Target Receptor |
| NaCl | 50-150 mM | Modulates ionic strength to reduce NSB. | Both |
| MgCl2 | 1-10 mM | May increase binding affinity and/or Bmax. | Both |
| CaCl2 | 1-10 mM | May increase binding affinity and/or Bmax. | GABA-A |
| BSA | 0.1-0.5% (w/v) | Reduces non-specific binding. | Both |
| EDTA | 0.1-1 mM | Chelates divalent cations; can be used to assess cation dependency. | Both |
Experimental Protocols
Protocol 1: Preparation of 1L of 50 mM Tris-HCl Binding Buffer (pH 7.4) with MgCl2
-
Weigh Reagents: Weigh out 6.06 g of Tris base (FW: 121.14 g/mol ).
-
Dissolve: Add the Tris base to approximately 900 mL of purified water and stir until fully dissolved.
-
Add MgCl2: Add the desired amount of MgCl2 (e.g., for 5 mM, add 1.016 g of MgCl2 hexahydrate, FW: 203.31 g/mol ). Stir until dissolved.
-
Adjust pH: Place the beaker on a stir plate with a calibrated pH probe. Slowly add concentrated HCl dropwise while monitoring the pH. Adjust the pH to 7.4.
-
Final Volume: Transfer the solution to a 1 L graduated cylinder and add purified water to bring the final volume to 1 L.
-
Sterilization and Storage: Filter the buffer through a 0.22 µm filter to sterilize and remove any particulates. Store at 4°C.
Protocol 2: General Radioligand Binding Assay for this compound
This protocol is a general guideline and should be optimized for your specific receptor preparation and radioligand.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (GABA-A or AMPA) using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in the optimized binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Non-Specific Binding (NSB): 50 µL of a high concentration of a competing non-labeled ligand (e.g., 10 µM Diazepam for GABA-A), 50 µL of radioligand, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand (at a concentration at or below its Kd), and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at a predetermined optimal temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate (pre-soaked in 0.3% PEI) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (this can be the same as the binding buffer, without BSA) to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the average NSB counts from the average total binding counts. For competition assays, plot the specific binding as a function of the this compound concentration to determine the IC50.
Visualizations
References
- 1. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Nerisopam and Classical 1,4-Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nerisopam, a novel 2,3-benzodiazepine, and classical 1,4-benzodiazepines, with a primary focus on Diazepam. The information presented herein is intended for an audience with a professional background in pharmacology and drug development.
Introduction
Classical 1,4-benzodiazepines, such as Diazepam, have been a cornerstone in the treatment of anxiety, insomnia, seizures, and muscle spasms for decades.[1][2] Their mechanism of action is well-established, involving the positive allosteric modulation of GABA-A receptors.[1][3][4] this compound, a 2,3-benzodiazepine derivative, presents a distinct pharmacological profile, suggesting a different mechanism of action and potentially a different therapeutic and side-effect profile compared to its 1,4-benzodiazepine counterparts.
Mechanism of Action
A fundamental distinction between this compound and classical 1,4-benzodiazepines lies in their molecular targets and mechanisms of action.
Classical 1,4-Benzodiazepines (e.g., Diazepam):
Classical benzodiazepines like diazepam exert their effects by binding to a specific site on the GABA-A receptor, which is a ligand-gated ion channel. This binding event enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. The binding site for classical benzodiazepines is located at the interface of the α and γ subunits of the GABA-A receptor.
This compound:
In contrast, this compound and other 2,3-benzodiazepines do not appear to exert their primary effects through the GABA-A receptor. Studies suggest that the binding sites for 2,3-benzodiazepines are located almost exclusively in the basal ganglia, specifically on projecting neurons of the striatum. The mechanism of action is not fully elucidated, but evidence points towards a potential role in modulating AMPA receptors and possibly influencing opioid signal transduction. This distinct mechanism suggests that this compound may have a different spectrum of activity and a different side-effect profile compared to classical benzodiazepines.
Pharmacological Profile: A Comparative Overview
The differing mechanisms of action translate into distinct pharmacological profiles.
| Feature | This compound | Classical 1,4-Benzodiazepines (e.g., Diazepam) |
| Chemical Class | 2,3-Benzodiazepine | 1,4-Benzodiazepine |
| Primary Target | Putative specific sites in the basal ganglia; potential AMPA receptor modulation | GABA-A Receptor |
| Mechanism | Not fully elucidated; likely does not involve direct GABA-A modulation | Positive Allosteric Modulator of GABA-A Receptors |
| Primary Effects | Anxiolytic, Antipsychotic | Anxiolytic, Sedative, Hypnotic, Anticonvulsant, Muscle Relaxant |
| Receptor Binding | High-affinity binding sites in the striatum and substantia nigra | High-affinity binding to the benzodiazepine site on GABA-A receptors |
Quantitative Pharmacological Data
Precise quantitative data for this compound is less abundant in publicly available literature compared to the extensively studied classical benzodiazepines.
Binding Affinity:
| Compound | Receptor/Site | Binding Affinity (Ki) | Reference |
| Diazepam | GABA-A Receptor (Benzodiazepine Site) | 2.64 ± 0.24 nM (in cultured embryonic rat brain neurons) | |
| This compound | Specific binding sites in the basal ganglia | Data not readily available in public sources |
Pharmacokinetics:
| Parameter | This compound | Diazepam |
| Absorption | Rapidly absorbed | Rapidly and completely absorbed (>90%) |
| Time to Peak Plasma Concentration | Not specified | 1–1.5 hours |
| Protein Binding | Not specified | 98-99% |
| Metabolism | Undergoes significant "first-pass" metabolism, including N-acetylation which is subject to genetic polymorphism | Metabolized in the liver by CYP3A4 and CYP2C19 to active metabolites (e.g., nordiazepam, temazepam, oxazepam) |
| Half-life | Not specified | Biphasic: initial phase followed by a terminal elimination phase of 1-2 days; active metabolite (desmethyldiazepam) has a half-life of 2-5 days |
| Excretion | Not specified | Primarily in the urine as glucuronide conjugates |
Experimental Protocols
Receptor Binding Assay (for Diazepam):
-
Objective: To determine the binding affinity of a ligand to the benzodiazepine site on the GABA-A receptor.
-
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, then wash the pellet multiple times to remove endogenous GABA.
-
Binding Reaction: Incubate the prepared membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam or [³H]-Diazepam) and varying concentrations of the unlabeled test compound (e.g., Diazepam).
-
Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Behavioral Models for Anxiolytic Activity:
-
Elevated Plus Maze (EPM):
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Interpretation: Anxiolytic compounds increase the time spent in and the number of entries into the open arms, as the animal is less fearful of the open spaces.
-
-
Light-Dark Box Test:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
-
Procedure: A rodent is placed in the dark compartment and the latency to enter the light compartment, the number of transitions between compartments, and the total time spent in each compartment are recorded.
-
Interpretation: Anxiolytic drugs increase the time spent in the light compartment and the number of transitions.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of classical 1,4-benzodiazepines like Diazepam.
Caption: Hypothesized signaling pathway for this compound.
Caption: A typical experimental workflow for in vivo anxiolytic testing.
Clinical Implications and Side Effect Profile
Classical 1,4-Benzodiazepines (e.g., Diazepam):
-
Therapeutic Uses: Widely used for anxiety disorders, insomnia, seizures, alcohol withdrawal, and muscle spasms.
-
Side Effects: Common side effects include drowsiness, dizziness, ataxia, and cognitive impairment. Long-term use can lead to tolerance, dependence, and withdrawal symptoms upon discontinuation.
This compound:
-
Potential Therapeutic Uses: Animal studies suggest potent anxiolytic and neuroleptic (antipsychotic) effects. Its unique mechanism may offer a novel approach to treating these conditions, potentially with a different side-effect profile.
-
Side Effect Profile: Less is known about the side-effect profile of this compound in humans. However, its distinction from classical benzodiazepines suggests it may lack some of the typical side effects associated with GABA-A modulation, such as sedation and a high potential for dependence. One study on the related 2,3-benzodiazepine tofisopam indicated fewer adverse effects and withdrawal symptoms compared to diazepam.
Conclusion
This compound represents a significant departure from the classical 1,4-benzodiazepine structure and mechanism of action. While Diazepam and its analogues are well-characterized positive allosteric modulators of the GABA-A receptor, this compound appears to act through a distinct, yet to be fully elucidated, pathway primarily involving the basal ganglia. This fundamental difference suggests that this compound may offer a novel therapeutic strategy for anxiety and psychotic disorders, potentially with an improved side-effect profile. Further research, including detailed binding studies, elucidation of its precise molecular targets and signaling pathways, and comprehensive clinical trials, is necessary to fully understand the therapeutic potential and safety of this compound.
References
Comparative Analysis of Nerisopam and Girisopam: A Mechanistic Overview
This guide provides a comparative analysis of the mechanisms of action for two structurally related 2,3-benzodiazepine compounds, nerisopam and girisopam. While both are recognized for their anxiolytic properties, this document delves into the available experimental data to elucidate their molecular interactions and functional consequences, with a focus on their shared mechanism as positive allosteric modulators of the GABAA receptor.
Mechanism of Action: GABAA Receptor Modulation
This compound and girisopam belong to the 2,3-benzodiazepine class of compounds, which are known to exert their effects by interacting with the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike classical benzodiazepines, which typically show broad activity across various GABAA receptor subtypes, this compound and girisopam exhibit a degree of subtype selectivity.
Both compounds act as positive allosteric modulators of the GABAA receptor, meaning they bind to a site on the receptor distinct from the GABA binding site. This binding event enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing an inhibitory, anxiolytic effect.
A key distinguishing feature of this compound and girisopam is their selectivity for GABAA receptors containing α2 and α3 subunits. This targeted action is believed to contribute to their anxiolytic effects without the more pronounced sedative and myorelaxant side effects associated with non-selective benzodiazepines that also target α1 and α5 subunits.
Comparative Data
While extensive head-to-head comparative studies with detailed quantitative data for this compound and girisopam are limited in publicly available literature, the following table summarizes their known pharmacological characteristics based on existing research.
| Parameter | This compound | Girisopam | Reference |
| Drug Class | 2,3-Benzodiazepine | 2,3-Benzodiazepine | General Knowledge |
| Primary Target | GABAA Receptor | GABAA Receptor | |
| Mechanism | Positive Allosteric Modulator | Positive Allosteric Modulator | |
| Subunit Selectivity | α2, α3 | α2, α3 | |
| Clinical Application | Anxiolytic | Anxiolytic |
Experimental Protocols
The characterization of compounds like this compound and girisopam typically involves a series of in vitro and in vivo experiments to determine their binding affinity, functional efficacy, and behavioral effects. Below are generalized protocols representative of those used in the study of GABAA receptor modulators.
3.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound and girisopam to various GABAA receptor subtypes.
-
Methodology:
-
Prepare cell membranes from cell lines (e.g., HEK293) stably expressing specific GABAA receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Incubate the membranes with a radiolabeled ligand known to bind to the benzodiazepine site (e.g., [3H]flumazenil) at a fixed concentration.
-
Add increasing concentrations of the unlabeled test compound (this compound or girisopam).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
3.2. Electrophysiological Assays (Two-Electrode Voltage Clamp)
-
Objective: To measure the functional potentiation of GABA-evoked currents by this compound and girisopam.
-
Methodology:
-
Prepare oocytes from Xenopus laevis and inject them with cRNAs encoding the desired GABAA receptor subunits.
-
After 2-4 days of incubation to allow for receptor expression, place an oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes to clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
Co-apply the same concentration of GABA with varying concentrations of this compound or girisopam.
-
Measure the potentiation of the GABA-evoked current by the test compound.
-
Plot the concentration-response curve to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation effect.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and girisopam and a typical experimental workflow for their characterization.
Figure 1: Mechanism of action of this compound and Girisopam at the GABAA receptor.
Figure 2: A generalized experimental workflow for the development of GABAA receptor modulators.
A Comparative Guide to the Anxiolytic Efficacy of Nerisopam and Buspirone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the anxiolytic agents Nerisopam and buspirone. A significant disparity exists in the available clinical data for these two compounds. Buspirone is an established anxiolytic with a well-documented efficacy and safety profile in the treatment of Generalized Anxiety Disorder (GAD). In contrast, this compound, a 2,3-benzodiazepine derivative, has shown anxiolytic potential in preclinical animal studies, but there is a notable absence of human clinical trial data. Consequently, a direct comparison of their anxiolytic efficacy based on human experimental data is not currently feasible.
This document summarizes the existing preclinical evidence for this compound and the established clinical data for buspirone. It also contrasts their proposed and confirmed mechanisms of action and outlines a hypothetical experimental protocol for a head-to-head clinical trial, should this compound advance to clinical development.
Comparative Overview
| Feature | This compound | Buspirone |
| Drug Class | 2,3-benzodiazepine derivative | Azapirone |
| Anxiolytic Efficacy | Demonstrated in animal models; no human clinical data available. | Clinically proven for Generalized Anxiety Disorder (GAD). |
| Mechanism of Action | Not definitively established; preclinical evidence suggests potential modulation of AMPA receptors or inhibition of phosphodiesterases.[1][2] | 5-HT1A receptor partial agonist. |
| Clinical Data | Lacking | Extensive clinical trial data available. |
| Sedative Properties | Preclinical studies suggest a separation from the sedative effects of classical 1,4-benzodiazepines.[2] | Minimal sedation compared to benzodiazepines. |
| Dependence Potential | Unknown in humans; 2,3-benzodiazepines are suggested to have a lower potential than 1,4-benzodiazepines. | Low potential for dependence and abuse. |
Anxiolytic Efficacy: Preclinical and Clinical Data
This compound: Preclinical Evidence
This compound has demonstrated anxiolytic-like effects in various rodent models of anxiety. As a member of the 2,3-benzodiazepine class, its activity is being investigated through models such as the elevated plus-maze and the light-dark box test.[3][4] These tests are standard in preclinical pharmacology to screen for potential anxiolytic or anxiogenic properties of new compounds.
-
Elevated Plus-Maze (EPM): This model relies on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic drugs typically increase the time spent in and the number of entries into the open arms. While specific quantitative data for this compound in the EPM is not available in the public domain, related 2,3-benzodiazepines have shown efficacy in this model.
-
Light-Dark Box Test: This test is based on the innate aversion of rodents to brightly lit areas. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
It is crucial to note that while these animal models are valuable for initial screening, their predictive validity for clinical efficacy in humans is not absolute.
Buspirone: Clinical Efficacy in Generalized Anxiety Disorder (GAD)
Buspirone has been extensively studied in human clinical trials and is an approved treatment for GAD. Its efficacy has been demonstrated to be superior to placebo and comparable to benzodiazepines in some studies, though with a delayed onset of action. The primary outcome measure in many of these trials is the Hamilton Anxiety Rating Scale (HAM-A), a clinician-administered scale that assesses the severity of anxiety symptoms.
Table 1: Summary of Buspirone Efficacy Data from a Placebo-Controlled Trial in GAD Patients with Coexisting Mild Depressive Symptoms
| Parameter | Buspirone (N=80) | Placebo (N=82) | p-value |
| Baseline HAM-A Score (Mean) | 24.9 | 25.6 | N/A |
| Change from Baseline in HAM-A Score at Week 6 (Mean) | -12.4 | -9.5 | < 0.03 |
| Baseline HAM-D Score (Mean) | 15.8 | 16.3 | N/A |
| Change from Baseline in HAM-D Score at Week 6 (Mean) | -5.7 | -3.5 | < 0.05 |
Mechanism of Action
This compound: A Novel Approach
The precise mechanism of action for this compound's anxiolytic effects is not yet fully elucidated. Unlike classical 1,4-benzodiazepines that act on GABA-A receptors, this compound and other 2,3-benzodiazepines appear to have a different pharmacological profile. Preclinical research points towards two potential pathways:
-
AMPA Receptor Modulation: There is growing evidence that 2,3-benzodiazepines, including this compound, may act as negative allosteric modulators of AMPA receptors. AMPA receptors are a subtype of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. By modulating these receptors, this compound could potentially reduce neuronal hyperexcitability associated with anxiety.
-
Phosphodiesterase (PDE) Inhibition: Research on the related compound tofisopam has shown that it acts as an inhibitor of several phosphodiesterase isoenzymes, particularly PDE-4 and PDE-10. PDEs are enzymes that regulate intracellular signaling pathways by degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes could lead to downstream effects that contribute to anxiolysis.
Buspirone: Targeting the Serotonergic System
Buspirone's mechanism of action is well-established and centers on its activity as a partial agonist at serotonin 5-HT1A receptors. It also has a weaker antagonist effect at dopamine D2 receptors, though its anxiolytic effects are primarily attributed to its interaction with the serotonin system. The delayed onset of its therapeutic effect is thought to be due to the time it takes for adaptive changes to occur in the 5-HT1A receptors.
Hypothetical Experimental Protocol: A Comparative Clinical Trial
Given the lack of clinical data for this compound, the following outlines a standard, hypothetical protocol for a Phase II/III, randomized, double-blind, placebo-controlled, and active-comparator (buspirone) clinical trial to evaluate the anxiolytic efficacy and safety of this compound in patients with GAD.
Objective: To compare the anxiolytic efficacy and safety of this compound with buspirone and placebo in adults with a primary diagnosis of Generalized Anxiety Disorder (GAD).
Study Design:
-
Phase: II/III
-
Design: Randomized, double-blind, parallel-group, placebo- and active-controlled.
-
Duration: 8-week treatment period followed by a 2-week follow-up.
-
Population: Adults (18-65 years) with a DSM-5 diagnosis of GAD and a Hamilton Anxiety Rating Scale (HAM-A) score ≥ 18 at screening and baseline.
Treatment Arms:
-
This compound (dose to be determined from Phase I studies)
-
Buspirone (e.g., 15-60 mg/day, flexible dosing)
-
Placebo
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in the total HAM-A score at Week 8.
-
Secondary Efficacy Endpoints:
-
Change from baseline in the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.
-
Response rate (defined as a ≥ 50% reduction in HAM-A score and a CGI-I score of 1 or 2).
-
Remission rate (defined as a HAM-A score ≤ 7).
-
Change from baseline in patient-reported outcomes (e.g., Generalized Anxiety Disorder 7-item scale - GAD-7).
-
-
Safety and Tolerability Endpoints:
-
Incidence and severity of treatment-emergent adverse events (TEAEs).
-
Vital signs, ECGs, and laboratory assessments.
-
Statistical Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to compare the change from baseline in HAM-A scores between the treatment groups.
-
Secondary efficacy endpoints will be analyzed using appropriate statistical methods (e.g., ANCOVA for continuous variables, logistic regression for categorical variables).
-
Safety data will be summarized descriptively.
Conclusion
Buspirone is a well-established anxiolytic with a clear mechanism of action and a significant body of clinical evidence supporting its use in GAD. This compound represents a potentially novel approach to anxiolytic therapy, with preclinical data suggesting a mechanism distinct from traditional anxiolytics. However, the absence of human clinical trial data for this compound makes any definitive comparison of its anxiolytic efficacy with buspirone speculative at this time. Rigorous clinical trials, such as the hypothetical protocol outlined above, are necessary to determine the clinical utility of this compound and its potential place in the therapeutic armamentarium for anxiety disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Nerisopam's Anxiolytic Effects in Diverse Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of Nerisopam, a 2,3-benzodiazepine derivative, with other anxiolytic agents across various preclinical animal models. The data presented is compiled from published experimental studies to facilitate an objective evaluation of this compound's pharmacological profile.
Summary of Anxiolytic Performance
This compound (also known as GYKI 52,322) has demonstrated notable anxiolytic (anti-anxiety) and antipsychotic properties in a range of animal models. Unlike classical 1,4-benzodiazepines such as chlordiazepoxide, this compound's mechanism of action is not primarily mediated by the GABA-A receptor. Evidence suggests its effects are linked to interactions within the basal ganglia and potentially involve opioid and AMPA receptor systems.
The following tables summarize the quantitative data from comparative studies, highlighting this compound's efficacy in established behavioral paradigms for anxiety.
Table 1: Vogel-Type Conflict Test in Rats
The Vogel conflict test assesses the anxiolytic potential of a drug by measuring the willingness of a thirsty rat to drink water from a source that is paired with a mild electric shock. An increase in the number of accepted shocks indicates an anti-conflict, and therefore anxiolytic, effect.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Shocks (± SEM) |
| Control (Vehicle) | - | 4.9 ± 0.9 |
| This compound (GYKI 52,322) | 10 | 28.4 ± 4.5 |
| Chlordiazepoxide | 10 | 32.1 ± 5.1 |
| Buspirone | 1 | 15.6 ± 2.8* |
*p < 0.05 compared to control. Data extracted from Horváth et al., 1992.
Table 2: Elevated Plus Maze (EPM) in Rats
The elevated plus maze is a widely used model to assess anxiety-like behavior. Anxiolytic compounds typically increase the time spent in and the number of entries into the open, more "anxiety-provoking," arms of the maze.
(Quantitative data for this compound in the elevated plus maze was not available in the reviewed literature. The table structure is provided for future data integration.)
| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (s, Mean ± SEM) | Number of Entries into Open Arms (Mean ± SEM) |
| Control (Vehicle) | - | - | - |
| This compound (GYKI 52,322) | - | - | - |
| Diazepam | - | - | - |
Table 3: Light-Dark Box Test in Mice
The light-dark box test is another common model for screening anxiolytic drugs. It is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.
(Quantitative data for this compound in the light-dark box test was not available in the reviewed literature. The table structure is provided for future data integration.)
| Treatment Group | Dose (mg/kg) | Time Spent in Light Compartment (s, Mean ± SEM) | Number of Transitions (Mean ± SEM) |
| Control (Vehicle) | - | - | - |
| This compound (GYKI 52,322) | - | - | - |
| Diazepam | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the replication and validation of the presented findings.
Vogel-Type Conflict Test Protocol (as per Horváth et al., 1992)
-
Animals: Male Wistar rats weighing 150-180g were used.
-
Apparatus: A standard operant chamber equipped with a drinking tube and a grid floor for delivering mild electric shocks.
-
Procedure:
-
Rats were deprived of water for 48 hours prior to the experiment.
-
On the test day, animals were placed individually in the operant chamber.
-
For a 3-minute session, every 20th lick on the drinking tube was punished with a 0.5 mA electric shock.
-
This compound, chlordiazepoxide, buspirone, or vehicle were administered intraperitoneally (i.p.) 30 minutes before the test session.
-
-
Parameters Measured: The total number of shocks received during the 3-minute session was recorded.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual frameworks and experimental processes related to the evaluation of this compound.
This guide serves as a preliminary resource for understanding the preclinical anxiolytic profile of this compound. Further research is required to fully elucidate its efficacy and mechanism of action in comparison to a broader range of anxiolytic compounds and across a more extensive battery of animal models.
Nerisopam's Neuroprotective Potential Against Excitotoxicity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Nerisopam against excitotoxicity, a critical mechanism implicated in a range of neurological disorders. While direct quantitative data for this compound is not extensively available in public literature, its classification as a 2,3-benzodiazepine derivative allows for a robust comparison with structurally and functionally similar compounds that have been evaluated for their neuroprotective efficacy. This document summarizes the available data for these analogs, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.
Executive Summary
Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key therapeutic target in neurology. This compound, a 2,3-benzodiazepine, is a promising candidate for mitigating excitotoxicity due to its expected function as a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This guide presents a comparative overview of the neuroprotective effects of the 2,3-benzodiazepine class of compounds, using data from close analogs of this compound to infer its potential efficacy. The guide also details established alternatives for combating excitotoxicity and provides standardized protocols for in vitro assessment.
Comparative Efficacy of 2,3-Benzodiazepines Against Excitotoxicity
While specific data on this compound is pending, extensive research on its analogs, such as GYKI 52466, LY303070, and LY300164, provides a strong basis for its potential neuroprotective profile. These compounds have demonstrated significant efficacy in attenuating non-NMDA receptor-mediated excitotoxicity in preclinical models.
| Compound | Class | Mechanism of Action | In Vitro Efficacy (IC50) | In Vivo Efficacy | Reference |
| This compound (Projected) | 2,3-Benzodiazepine | Non-competitive AMPA receptor antagonist | Not available | Not available | [1] |
| GYKI 52466 | 2,3-Benzodiazepine | Non-competitive AMPA receptor antagonist | 9 µM (attenuation of kainate-induced excitotoxicity) | - | [2] |
| LY303070 | 2,3-Benzodiazepine | Non-competitive AMPA receptor antagonist | 2 µM (attenuation of kainate-induced excitotoxicity) | - | [3] |
| LY300164 | 2,3-Benzodiazepine | Non-competitive AMPA receptor antagonist | 4 µM (attenuation of kainate-induced excitotoxicity) | - | [3] |
| Memantine | NMDA Receptor Antagonist | Uncompetitive, low-to-moderate affinity NMDA receptor antagonist | - | Neuroprotective in various models of neurodegeneration | [4] |
| NBQX | Quinoxalinedione | Competitive AMPA/kainate receptor antagonist | - | Reduces lesion volume in in vivo excitotoxicity models |
Alternative Neuroprotective Strategies
A variety of compounds with different mechanisms of action are being investigated for their neuroprotective effects against excitotoxicity.
| Strategy | Examples | Mechanism of Action |
| NMDA Receptor Antagonists | Memantine, Ketamine | Block the N-methyl-D-aspartate (NMDA) receptor, reducing calcium influx. |
| Glutamate Scavengers | Oxaloacetate, Pyruvate | Reduce the extracellular concentration of glutamate. |
| Free Radical Scavengers | N-acetylcysteine (NAC), Edaravone | Neutralize reactive oxygen species generated during excitotoxicity. |
| Calcium Channel Blockers | Nimodipine | Inhibit voltage-gated calcium channels, reducing calcium overload. |
| Natural Compounds | Curcumin, Resveratrol | Modulate multiple pathways involved in excitotoxicity, including inflammation and oxidative stress. |
Experimental Protocols
Standardized in vitro assays are crucial for the validation of neuroprotective compounds against excitotoxicity.
Primary Neuronal Culture and Induction of Excitotoxicity
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents (e.g., E18 rats) and cultured in a suitable medium, such as Neurobasal medium supplemented with B27 and L-glutamine.
-
Induction of Excitotoxicity: After a period of maturation in vitro (typically 7-14 days), excitotoxicity is induced by exposing the neuronal cultures to a high concentration of an excitatory amino acid, such as glutamate (e.g., 100 µM for 15-60 minutes) or a specific AMPA receptor agonist like kainic acid (e.g., 500 µM overnight).
Assessment of Neuroprotection
The efficacy of a test compound (e.g., this compound or its analogs) is assessed by pre-treating the neuronal cultures with the compound for a specified period before the excitotoxic insult. The following endpoint assays are commonly used to quantify neuroprotection:
-
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the medium is proportional to the extent of cell death.
-
Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells, which is an indicator of cell viability.
-
Live/Dead Staining: Fluorescent dyes such as Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) are used to visualize and quantify the proportion of living and dead cells.
-
-
Measurement of Intracellular Calcium: Fluorescent calcium indicators like Fura-2 AM are used to measure changes in intracellular calcium concentrations, a key event in excitotoxicity.
-
Assessment of Mitochondrial Function: Assays to measure mitochondrial membrane potential (e.g., using JC-1 dye) or the production of reactive oxygen species (ROS) can provide insights into the downstream effects of excitotoxicity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways in excitotoxicity and a typical experimental workflow for evaluating neuroprotective compounds.
Caption: Signaling pathway of glutamate-induced excitotoxicity and the site of action for this compound.
Caption: A typical experimental workflow for assessing neuroprotective effects against excitotoxicity.
Conclusion
This compound, as a member of the 2,3-benzodiazepine class of non-competitive AMPA receptor antagonists, holds significant promise as a neuroprotective agent against excitotoxicity. While direct experimental validation is needed, the substantial body of evidence from its structural analogs provides a strong rationale for its development. The experimental protocols and comparative data presented in this guide offer a framework for the systematic evaluation of this compound and other novel neuroprotective compounds. Further research focusing on direct, quantitative comparisons of this compound with existing alternatives is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. GYKI 52466 protects against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective neuroprotection by novel 2,3-benzodiazepine non-competitive AMPA antagonist against non-NMDA receptor-mediated excitotoxicity in primary rat hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sedative Properties of Nerisopam and Nitrazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative properties of nerisopam and nitrazepam, drawing upon available experimental data. While direct comparative studies are limited, this document synthesizes existing research to highlight their distinct mechanisms of action and reported effects on sedation.
Introduction
This compound and nitrazepam represent two distinct classes of benzodiazepines with different pharmacological profiles. Nitrazepam, a classical 1,4-benzodiazepine, is well-established for its potent sedative-hypnotic effects and is commonly prescribed for the short-term management of insomnia.[1][2] In contrast, this compound is a 2,3-benzodiazepine, a class of compounds that has been investigated for anxiolytic and neuroprotective properties, with a mechanism of action that diverges significantly from traditional benzodiazepines.[3][4] Understanding these differences is crucial for targeted drug development and research into novel therapeutic agents for sleep and anxiety disorders.
Mechanism of Action: A Tale of Two Receptors
The sedative effects of nitrazepam and the potential sedative properties of this compound stem from their interactions with different neurotransmitter systems in the central nervous system.
Nitrazepam: As a 1,4-benzodiazepine, nitrazepam exerts its sedative, anxiolytic, and muscle relaxant effects by acting as a positive allosteric modulator of the GABA-A receptor.[1] Specifically, it binds to the benzodiazepine site on the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This increased GABAergic inhibition leads to a widespread depression of the central nervous system, resulting in sedation and sleep induction. The sedative properties of classical benzodiazepines are primarily mediated by their action on the α1 subunit of the GABA-A receptor.
This compound: Unlike nitrazepam, this compound and other 2,3-benzodiazepines are not believed to exert their primary effects through the GABA-A receptor. Instead, research suggests that they function as non-competitive antagonists of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, a subtype of the ionotropic glutamate receptor. By inhibiting the excitatory neurotransmission mediated by glutamate, this compound may produce central nervous system depressant effects, which could include sedation at higher doses. This distinct mechanism suggests a different pharmacological profile and potentially a different side-effect profile compared to nitrazepam.
Signaling pathways of Nitrazepam and this compound.
Quantitative Data on Sedative Properties
Table 1: Pharmacokinetic and Sedative Properties of Nitrazepam
| Parameter | Value | Reference |
| Mechanism of Action | GABA-A Receptor Positive Allosteric Modulator | |
| Time to Peak Plasma Concentration | ~2 hours | |
| Elimination Half-Life | 16.5 - 48.3 hours | |
| Effect on Sleep Architecture | Decreases sleep latency, increases total sleep time, decreases Stage 1, 3, & 4 sleep, increases Stage 2 sleep | |
| Psychomotor Effects | Impaired psychomotor performance and standing steadiness |
Table 2: Preclinical Data on a Representative 2,3-Benzodiazepine (VBZ102)
Note: Data for this compound is limited. This table presents data from a study on a novel 2,3-benzodiazepine derivative (VBZ102) to illustrate the potential sedative effects and the methodologies used for assessment in this drug class.
| Parameter | Method | Result | Reference |
| Sedative Effect | Open Field Test (mice) | Significant decrease in total squares crossed at 10.0 mg/kg | |
| Anxiolytic Effect | Light-Dark Box Test (mice) | Anxiolytic effect observed at lower doses without sedation |
Experimental Protocols
Open Field Test for Sedative Activity (as per the VBZ102 study)
This test is used to assess general locomotor activity and anxiety-like behavior in rodents. A reduction in locomotor activity can be indicative of a sedative effect.
-
Apparatus: A square arena with walls, often marked with a grid of squares on the floor.
-
Procedure:
-
Animals (e.g., mice) are individually placed in the center of the open field.
-
Behavior is recorded for a set period (e.g., 5-10 minutes).
-
Parameters measured include the number of squares crossed (locomotor activity), time spent in the center versus the periphery (anxiety measure), and rearing frequency.
-
-
Interpretation: A significant decrease in the number of squares crossed at a given dose, compared to a control group, suggests a sedative effect.
Experimental workflow for the Open Field Test.
Discussion and Conclusion
The comparison between this compound and nitrazepam highlights a fundamental divergence in their mechanisms of action, which likely translates to different sedative profiles. Nitrazepam is a potent sedative-hypnotic due to its enhancement of GABAergic inhibition, a well-understood pathway for inducing sleep. Its effects on sleep architecture are characterized by a reduction in deep sleep (stages 3 and 4) and REM sleep, and an increase in lighter sleep (stage 2).
This compound, through its putative antagonism of AMPA receptors, represents a novel approach to modulating neuronal activity. While the primary focus of research on 2,3-benzodiazepines has been on their anxiolytic and neuroprotective effects, preclinical data on related compounds suggest that sedative effects may emerge at higher doses. The sedative properties of AMPA receptor antagonists are thought to arise from a general reduction in excitatory neurotransmission. However, the qualitative nature of this sedation and its impact on sleep architecture have not been extensively studied for this compound.
The lack of direct comparative studies necessitates a cautious interpretation. The sedative effects of nitrazepam are a primary therapeutic action, whereas for this compound, sedation may be a dose-limiting side effect or a secondary pharmacological property. Future research should aim to directly compare the sedative, anxiolytic, and psychomotor-impairing effects of this compound and nitrazepam in validated preclinical and clinical models. Such studies would provide valuable insights into the therapeutic potential and safety profiles of 2,3-benzodiazepines as a distinct class of psychoactive compounds.
References
- 1. Evidence That Sedative Effects of Benzodiazepines Involve Unexpected GABAA Receptor Subtypes: Quantitative Observation Studies in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of GYKI 52466 and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psychomotor performance following the long-term use of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Pathways of Nerisopam and Tofisopam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolic pathways of two structurally related 2,3-benzodiazepine anxiolytics, Nerisopam and Tofisopam. While both compounds share a common chemical scaffold, their biotransformation routes, and consequently their pharmacokinetic profiles, exhibit significant differences. This analysis is supported by available experimental data to inform further research and drug development efforts.
Executive Summary
This compound and Tofisopam, despite their structural similarities, undergo distinct primary metabolic transformations. This compound's metabolism is principally characterized by N-acetylation , a pathway subject to genetic polymorphism, which leads to significant inter-individual variations in drug exposure. In contrast, Tofisopam undergoes extensive and enantioselective O-demethylation mediated by different cytochrome P450 (CYP) isoenzymes. These fundamental differences in their metabolic fates have important implications for their clinical application, potential drug-drug interactions, and safety profiles.
Metabolic Pathways: A Head-to-Head Comparison
The metabolic pathways of this compound and Tofisopam are summarized below.
This compound: The Role of N-Acetylation
The primary metabolic pathway for this compound is N-acetylation, resulting in the formation of its main metabolite, N-acetyl-nerisopam. This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme, which exhibits genetic polymorphism in the human population. This leads to two distinct acetylator phenotypes: "slow" and "fast" acetylators.[1]
-
Slow Acetylators: Individuals with lower NAT2 activity metabolize this compound more slowly, leading to higher plasma concentrations of the parent drug and lower levels of the N-acetyl metabolite.[1]
-
Fast Acetylators: Conversely, fast acetylators exhibit more rapid and extensive conversion of this compound to N-acetyl-nerisopam, resulting in lower plasma concentrations of the parent drug and higher levels of the metabolite.[1]
This polymorphic acetylation significantly impacts the pharmacokinetic parameters of this compound, particularly the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), with slow acetylators having higher values for the parent drug.[1] this compound also undergoes a significant first-pass metabolism, the extent of which differs between the two acetylator phenotypes.[1]
Tofisopam: Enantioselective O-Demethylation
Tofisopam is a racemic mixture of (R)- and (S)-enantiomers, and its metabolism is characterized by stereoselectivity. The major biotransformation pathway is O-demethylation at various positions on the dimethoxyphenyl and benzodiazepine rings, primarily mediated by cytochrome P450 enzymes. This can lead to the formation of mono-, di-, tri-, and tetra-O-demethylated metabolites, which are subsequently conjugated before excretion.
In vitro studies using human liver microsomes have revealed that the metabolism of the two enantiomers is governed by different CYP isoenzymes:
-
(R)-Tofisopam: The major metabolite is formed by the demethylation of the methoxy group at the 4-position of the phenyl ring. This reaction is primarily catalyzed by CYP2C9 .
-
(S)-Tofisopam: The primary metabolite results from the demethylation of the methoxy group at the 7-position of the benzodiazepine ring, a reaction mainly catalyzed by CYP3A4 .
These primary demethylated metabolites can undergo further demethylation.
Quantitative Data Summary
The following tables summarize the available quantitative data for the metabolism of this compound and Tofisopam. It is important to note that direct comparative studies with comprehensive quantitative data for both drugs are limited in the publicly available literature.
Table 1: Key Metabolic Features of this compound and Tofisopam
| Feature | This compound | Tofisopam |
| Primary Metabolic Pathway | N-acetylation | O-demethylation (enantioselective) |
| Key Metabolite(s) | N-acetyl-nerisopam | Mono-, di-, tri-, and tetra-O-demethylated metabolites |
| Primary Enzymes Involved | N-acetyltransferase 2 (NAT2) | CYP2C9 ((R)-enantiomer), CYP3A4 ((S)-enantiomer) |
| Genetic Polymorphism | Yes (Slow vs. Fast Acetylators) | Not reported for primary pathways |
| First-Pass Metabolism | Significant | Intensive |
Table 2: Pharmacokinetic Parameters of Tofisopam
| Parameter | Value (in humans) | Reference |
| Time to Peak Plasma Concentration (tmax) | 1.0 - 1.5 hours | |
| Elimination Half-life (t½) of parent drug | 2.7 - 3.5 hours | |
| Elimination Half-life (t½) of total radioactivity (including metabolites) | 15 - 21 hours |
Visualization of Metabolic Pathways
The following diagrams illustrate the metabolic pathways of this compound and Tofisopam.
Experimental Protocols
Detailed experimental protocols for the specific studies cited are not fully available in the public domain. However, based on the methodologies described in the literature for studying benzodiazepine metabolism, the following are representative protocols for key experiments.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of a test compound like this compound or Tofisopam.
Objective: To determine the rate of metabolism and identify the metabolites of the test compound in a human-derived in vitro system.
Materials:
-
Test compound (this compound or Tofisopam)
-
Pooled human liver microsomes (commercially available)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, the NADPH regenerating system, and human liver microsomes at a predetermined protein concentration (e.g., 0.5-1.0 mg/mL).
-
Pre-incubation: The master mix is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the system to equilibrate.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the test compound (dissolved in a small volume of organic solvent like DMSO, final concentration typically <1%) to the pre-warmed master mix.
-
Incubation: The reaction mixture is incubated at 37°C with gentle shaking. Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is terminated by adding a cold quenching solution (e.g., acetonitrile containing an internal standard). This step also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent drug and its metabolites, is collected for analysis.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the disappearance of the parent compound over time and to identify and quantify the formed metabolites.
Analytical Methodology: HPLC or LC-MS/MS for Quantification in Plasma
This protocol outlines a general procedure for the quantitative analysis of this compound, Tofisopam, and their metabolites in plasma samples.
Objective: To accurately measure the concentrations of the parent drug and its key metabolites in plasma for pharmacokinetic studies.
Materials:
-
Plasma samples from subjects administered the drug
-
Reference standards of the parent drug and its metabolite(s)
-
Internal standard (a structurally similar compound not present in the sample)
-
Organic solvents for extraction (e.g., acetonitrile, ethyl acetate)
-
Reagents for mobile phase preparation (e.g., formic acid, ammonium acetate)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) apparatus
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Protein Precipitation: A simple and common method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected.
-
Liquid-Liquid Extraction (LLE): The plasma sample is mixed with an immiscible organic solvent. The analytes partition into the organic layer, which is then separated and evaporated. The residue is reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): The plasma sample is loaded onto an SPE cartridge. Interfering substances are washed away, and the analytes of interest are then eluted with a suitable solvent.
-
-
Chromatographic Separation:
-
An appropriate HPLC column (e.g., C18) is used to separate the parent drug, its metabolites, and the internal standard.
-
A mobile phase, typically a mixture of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol), is used for elution. A gradient or isocratic elution can be employed.
-
-
Detection and Quantification:
-
HPLC with UV detection: Detection is performed at a wavelength where the analytes show maximum absorbance.
-
LC-MS/MS: This is a more sensitive and selective technique. The analytes are ionized (e.g., by electrospray ionization - ESI) and detected by a mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring - MRM) for high selectivity and sensitivity.
-
-
Data Analysis:
-
Calibration curves are constructed by analyzing plasma samples spiked with known concentrations of the reference standards.
-
The concentrations of the analytes in the unknown samples are determined by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.
-
Conclusion
The metabolic pathways of this compound and Tofisopam are fundamentally different, which has significant implications for their pharmacokinetic profiles and potential for inter-individual variability in patient response. This compound's metabolism is dominated by a polymorphic N-acetylation pathway, making patient acetylator status a critical determinant of drug exposure. In contrast, Tofisopam undergoes complex, enantioselective O-demethylation by CYP enzymes, highlighting the importance of considering stereoisomerism in drug metabolism.
Further research, particularly direct comparative studies providing detailed quantitative pharmacokinetic data for both drugs and their metabolites, is warranted to fully elucidate the clinical implications of these metabolic differences. A deeper understanding of these pathways is crucial for optimizing the therapeutic use of these compounds and for the development of future 2,3-benzodiazepine derivatives with improved metabolic profiles.
References
A Head-to-Head Comparison of Nerisopam and Other Non-Competitive AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nerisopam and other prominent non-competitive AMPA receptor antagonists. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their mechanisms of action, quantitative performance data, and relevant experimental protocols.
Introduction to this compound and the 2,3-Benzodiazepine Class of AMPA Receptor Antagonists
This compound (also known as GYKI-52322) is a member of the 2,3-benzodiazepine class of compounds. Initially investigated for its anxiolytic and neuroleptic effects, recent research has clarified that, unlike traditional 1,4-benzodiazepines that target GABA-A receptors, 2,3-benzodiazepines such as this compound function as non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[1][2][3]. This class of compounds, which also includes GYKI 52466 and Talampanel, modulates glutamatergic neurotransmission, the primary excitatory signaling pathway in the central nervous system.
Another significant non-competitive AMPA receptor antagonist, Perampanel, belongs to a different chemical class (a bipyridine derivative) but shares the same mechanism of allosterically modulating the AMPA receptor to reduce excitatory signaling. These antagonists are of significant interest for their potential therapeutic applications in conditions characterized by excessive glutamate-mediated excitation, such as epilepsy and neurodegenerative diseases[2].
Quantitative Comparison of Non-Competitive AMPA Receptor Antagonists
The following table summarizes key quantitative data for this compound and other selected non-competitive AMPA receptor antagonists. It is important to note that while this compound is classified as a non-competitive AMPA receptor antagonist, the available quantitative data primarily describes its activity on phosphodiesterase-10 (PDE10)[4]. Direct, publicly available data on its binding affinity and IC50 at the AMPA receptor is limited.
| Compound | Chemical Class | Target | In Vitro Potency (IC50) | In Vivo Efficacy (Animal Model) |
| This compound (GYKI-52322) | 2,3-Benzodiazepine | PDE10 Affinity | 7.1 µM | Active in apomorphine-climbing test in mice (ED50 = 1.15 mg/kg i.p.) and swim-induced grooming test in mice (ED50 = 6.9 mg/kg i.p.) |
| PDE10 Inhibition | 24 µM | Inhibits conditioned avoidance response in rats (ED50 = 8.2 mg/kg i.p. and 9.8 mg/kg p.o.) | ||
| GYKI 52466 | 2,3-Benzodiazepine | AMPA Receptor | 9.8 µM (AMPA-induced currents) | Minimal Effective Dose (MED) of 0.01 mg/kg in Elevated Plus Maze (anxiety model) |
| GYKI 53405 | 2,3-Benzodiazepine | AMPA Receptor | 3.1 µM (AMPA-induced currents) | Not specified |
| GYKI 53655 | 2,3-Benzodiazepine | AMPA Receptor | 0.8 µM (AMPA-induced currents) | Not specified |
| Talampanel (GYKI 53773) | 2,3-Benzodiazepine | AMPA Receptor | Not specified | Anticonvulsant efficacy in adult mouse models at 8–24 mg/kg |
| Perampanel | Bipyridine derivative | AMPA Receptor | 0.23 µM (inhibition of AMPA receptor-mediated field EPSPs) | Antiseizure effects in various animal models at doses lower than traditional AEDs |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Detailed protocols for specific cited experiments are often proprietary. However, the following sections describe the general methodologies for the key assays used to characterize AMPA receptor antagonists.
Radioligand Binding Assay for AMPA Receptor Affinity (Ki)
Objective: To determine the binding affinity (Ki) of a test compound for the AMPA receptor.
General Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the AMPA receptors.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand that specifically binds to the AMPA receptor (e.g., [³H]AMPA), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Function (IC50)
Objective: To measure the functional inhibition of AMPA receptor-mediated currents by a test compound and determine its IC50.
General Protocol:
-
Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines expressing recombinant AMPA receptors.
-
Recording Setup: Establish a whole-cell patch-clamp recording from a single neuron. This technique allows for the control of the cell's membrane potential and the measurement of ionic currents flowing through the cell membrane.
-
Agonist Application: Apply a known concentration of an AMPA receptor agonist (e.g., glutamate or AMPA) to elicit an inward current.
-
Antagonist Application: Co-apply the agonist with varying concentrations of the test compound (e.g., this compound).
-
Current Measurement: Record the amplitude of the AMPA receptor-mediated current in the absence and presence of the test compound.
-
Data Analysis: Plot the percentage of inhibition of the current amplitude against the concentration of the test compound to determine the IC50 value.
In Vivo Maximal Electroshock (MES) Seizure Model
Objective: To evaluate the anticonvulsant efficacy of a test compound in an animal model of generalized tonic-clonic seizures.
General Protocol:
-
Animal Preparation: Use a suitable rodent model (e.g., mice or rats). Administer the test compound (e.g., this compound) at various doses via a specific route (e.g., intraperitoneal or oral).
-
Induction of Seizure: At a predetermined time after drug administration, induce a seizure by delivering a brief, high-frequency electrical stimulus through corneal or auricular electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure, which is the primary endpoint of the MES test.
-
Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose of the test compound. Calculate the ED50 (the dose that protects 50% of the animals from the seizure endpoint).
Conclusion
This compound and other 2,3-benzodiazepines, along with Perampanel, represent a significant class of non-competitive AMPA receptor antagonists with therapeutic potential in neurological disorders characterized by excitotoxicity. While quantitative data on this compound's direct activity at the AMPA receptor is not as readily available as for other compounds in its class, its established role as a 2,3-benzodiazepine strongly suggests a similar mechanism of action. Further research is warranted to fully elucidate the specific binding and functional characteristics of this compound at the AMPA receptor to better understand its therapeutic potential. This guide provides a foundational comparison to aid researchers in their evaluation and development of novel AMPA receptor-targeting therapeutics.
References
Comparison Guide: Validating the Lack of GABA-A Receptor Activity of Nerisopam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for experimentally validating the pharmacological profile of Nerisopam, specifically its lack of direct activity at the γ-aminobutyric acid type A (GABA-A) receptor. While this compound is a 2,3-benzodiazepine derivative, its mechanism of action is distinct from classical benzodiazepines like Diazepam, which are positive allosteric modulators of the GABA-A receptor.[1][2][3] This guide outlines key experimental protocols and expected outcomes to differentiate this compound's activity from that of a canonical GABA-A modulator.
Recent research has focused on the role of phosphodiesterase 10A (PDE10A) inhibitors in modulating striatal function for the treatment of psychiatric disorders.[4][5] This guide proposes a direct comparison to Diazepam to confirm that this compound's therapeutic effects are not mediated by the GABA-A receptor pathway.
Experimental Protocols
To empirically assess and validate the lack of direct interaction between this compound and the GABA-A receptor, two primary experimental approaches are recommended: a radioligand binding assay to test for direct binding and an electrophysiology assay to test for functional modulation.
Radioligand Binding Assay
This assay determines if a compound physically binds to the GABA-A receptor complex. It is a fundamental step in characterizing a drug's primary targets. A competitive binding assay using a radiolabeled ligand known to bind to the benzodiazepine site on the GABA-A receptor is the standard method.
Methodology:
-
Membrane Preparation: Synaptosomal membranes are prepared from rodent brain tissue (e.g., rat cerebral cortex), which is rich in GABA-A receptors. The tissue is homogenized in a sucrose buffer, followed by a series of centrifugations to isolate the membrane fraction. The final pellet is resuspended in a binding buffer and stored at -70°C.
-
Competitive Binding: The prepared membranes are incubated with a fixed concentration of a radioligand, such as [³H]-Flumazenil, which specifically binds to the benzodiazepine site of the GABA-A receptor.
-
Test Compounds: Increasing concentrations of the unlabeled test compounds (this compound and Diazepam as a positive control) are added to compete with the radioligand for binding.
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation spectrometry.
-
Data Analysis: The data are used to generate competition curves, and the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value represents the concentration of the test compound required to displace 50% of the specific binding of the radioligand.
Electrophysiology: Whole-Cell Patch-Clamp Assay
This functional assay measures the effect of a compound on the flow of ions through the GABA-A receptor channel. It provides direct evidence of whether a compound enhances or inhibits the receptor's function upon activation by its endogenous ligand, GABA.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected to express specific subunits of the human GABA-A receptor (e.g., α1β2γ2). Alternatively, primary neurons can be used.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record chloride currents (I_GABA) flowing through the GABA-A receptors on a single cell. The cell membrane potential is clamped at a holding potential, typically -60 mV.
-
Compound Application: A low, non-saturating concentration of GABA (e.g., EC10-EC20) is applied to the cell to elicit a baseline chloride current.
-
Modulator Testing: While continuously applying the baseline GABA concentration, increasing concentrations of the test compounds (this compound and Diazepam) are co-applied.
-
Data Measurement: The change in the amplitude of the GABA-elicited current in the presence of the test compound is measured. Positive allosteric modulators will increase the current amplitude.
-
Data Analysis: Dose-response curves are constructed by plotting the percentage enhancement of the GABA current against the concentration of the test compound. The half-maximal effective concentration (EC50) and the maximum potentiation (Emax) are calculated.
Comparative Data Summary
The following table summarizes the expected hypothetical outcomes for this compound compared to the positive control, Diazepam, in the described assays.
| Parameter | This compound (Test Compound) | Diazepam (Positive Control) | Interpretation |
| Radioligand Binding Assay (IC50) | > 10,000 nM | ~5-20 nM | This compound shows no significant affinity for the benzodiazepine binding site on the GABA-A receptor, unlike Diazepam. |
| Patch-Clamp Assay (EC50) | No effect | ~40-70 nM | This compound does not potentiate GABA-activated chloride currents, indicating a lack of functional modulation. |
| Patch-Clamp Assay (Emax) | 0% potentiation | > 500% potentiation | Diazepam significantly enhances the function of the GABA-A receptor channel, while this compound has no effect. |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of experiments designed to validate the lack of GABA-A receptor activity for a test compound.
Caption: Workflow for validating GABA-A receptor inactivity.
Comparative Signaling Pathways
This diagram contrasts the well-established mechanism of a GABA-A positive allosteric modulator with the distinct pathway of a PDE10A inhibitor.
Caption: Contrasting signaling pathways of Diazepam and this compound.
Conclusion
The experimental framework outlined in this guide provides a robust methodology for unequivocally demonstrating this compound's lack of direct modulatory activity at the GABA-A receptor. By employing both binding and functional assays and using Diazepam as a positive control, researchers can generate clear, quantifiable data. The expected results—no significant binding affinity and no functional potentiation of GABA-activated currents—would validate the hypothesis that this compound operates through a mechanism distinct from classical benzodiazepines, likely via inhibition of PDE10A, thereby informing its unique pharmacological profile and guiding future drug development efforts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Diazepam - Wikipedia [en.wikipedia.org]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. TAK-063, a PDE10A Inhibitor with Balanced Activation of Direct and Indirect Pathways, Provides Potent Antipsychotic-Like Effects in Multiple Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
A Comparative Analysis of the Side-Effect Profiles of Nerisopam and Diazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the side-effect profiles of Nerisopam and the conventional 1,4-benzodiazepine, diazepam. Due to the limited availability of clinical data on this compound, this comparison leverages data from its close structural and functional analogue, tofisopam, another 2,3-benzodiazepine. This comparison is intended to highlight the potential advantages of atypical benzodiazepines in terms of tolerability.
Executive Summary
Diazepam, a classical benzodiazepine, exerts its anxiolytic, sedative, and muscle relaxant effects by potentiating the action of the inhibitory neurotransmitter GABA at the GABA-A receptor. This mechanism, however, is also associated with a range of side effects, including sedation, cognitive impairment, and a potential for dependence and withdrawal. This compound, a 2,3-benzodiazepine derivative, and its analogue tofisopam, exhibit a distinct mechanism of action, primarily through the inhibition of phosphodiesterases (PDEs), and do not bind to the benzodiazepine site on the GABA-A receptor.[1][2][3] This fundamental difference in their molecular targets is believed to contribute to a more favorable side-effect profile, characterized by a lack of sedation and cognitive impairment.
Data Presentation: Side-Effect Profiles
The following table summarizes the incidence of adverse events observed in a double-blind, randomized, crossover, placebo-controlled pilot study comparing tofisopam and diazepam in outpatients with generalized anxiety disorder.[4][5]
| Adverse Event | Tofisopam (50 mg three times a day) | Diazepam (5 mg three times a day) | Placebo |
| Number of Patients Reporting Adverse Events | 4 | 14 | 5 |
| Drowsiness | 1 | 8 | 2 |
| Dizziness | 2 | 3 | 1 |
| Dry Mouth | 1 | 2 | 1 |
| Headache | 0 | 1 | 1 |
| Nausea | 0 | 1 | 0 |
| Fatigue | 0 | 2 | 0 |
| Withdrawal Symptoms upon Discontinuation | Less Frequent | More Frequent | - |
Data extracted from a pilot study and may not be representative of all patient populations.
Experimental Protocols
The clinical data presented above is based on a double-blind, randomized, crossover, placebo-controlled pilot study with the following key methodological aspects:
Participants: 66 outpatients (43 women and 23 men) aged 19 to 74 years, diagnosed with generalized anxiety disorder.
Study Design:
-
Phase 1 (2 weeks): Patients were randomized into three groups to receive:
-
Tofisopam (50 mg three times a day)
-
Diazepam (5 mg three times a day)
-
Placebo
-
-
Phase 2 (2-week washout period): Patients were monitored for withdrawal symptoms.
-
Phase 3 (2 weeks): A crossover design was implemented where the effects of tofisopam (50 mg three times a day) and diazepam (5 mg three times a day) were compared.
Assessment of Side Effects: The occurrence of adverse events was systematically recorded and compared between the treatment groups. The Hamilton Anxiety Rating Scale (HARS) was used to assess the severity of anxiety symptoms.
Mandatory Visualization
Signaling Pathways
The distinct mechanisms of action of diazepam and this compound (represented by tofisopam) are illustrated in the following signaling pathway diagrams.
Experimental Workflow
The workflow of the comparative clinical trial is depicted below.
References
- 1. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of the Anxiolytic Properties of Tofisopam and Diazepam: A Double-Blind, Randomized, Crossover, Placebo-Controlled Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Nerisopam: A Guide for Laboratory Professionals
Chemical and Physical Properties of Nerisopam
Understanding the properties of this compound is the first step in assessing its potential hazards and determining the appropriate disposal route. The following table summarizes key data for this compound.[1][2][3][4][5]
| Property | Value |
| IUPAC Name | 4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodepin-1-yl)aniline |
| Molecular Formula | C₁₈H₁₉N₃O₂ |
| Molar Mass | 309.37 g/mol |
| CAS Number | 102771-12-0 |
| Appearance | Not specified in search results. |
| Solubility | Not specified in search results. |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. |
Procedural Guidance for this compound Disposal
The disposal of this compound, as with any laboratory chemical, must adhere to strict regulatory guidelines to protect human health and the environment. The primary regulations in the United States governing pharmaceutical waste are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and, in some cases, the Drug Enforcement Administration (DEA) regulations for controlled substances.
Step 1: Waste Characterization
The first crucial step is to determine if the this compound waste is considered hazardous under RCRA. Since specific toxicity data for this compound that would classify it as a listed hazardous waste was not found, an assessment for characteristic hazards (ignitability, corrosivity, reactivity, and toxicity) is necessary. It is prudent practice to manage unknown chemical waste as hazardous until proven otherwise.
Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this compound waste. They will have the expertise to interpret regulations and assess the specific waste stream.
Step 2: Segregation and Collection
Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure compliant disposal.
-
Contaminated Solids: Place any materials contaminated with this compound, such as gloves, bench paper, and empty vials, into a designated hazardous waste container. This container should be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "this compound contaminated debris").
-
Unused or Expired this compound: Pure, unused, or expired this compound should be collected in a separate, sealed container. This container must also be labeled as "Hazardous Waste" with the full chemical name and any known hazard characteristics.
-
Sharps: Any needles or syringes used to handle this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Step 3: Labeling and Storage
Accurate and clear labeling is a key compliance requirement. All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents
-
The approximate percentage of each component
-
The date accumulation started
-
The relevant hazard characteristics (e.g., toxic)
Store waste containers in a designated satellite accumulation area that is secure and under the control of the laboratory personnel. Ensure containers are kept closed except when adding waste.
Step 4: Disposal through an Approved Vendor
Hazardous chemical waste must be disposed of through a licensed hazardous waste vendor. Your institution's EHS department will have a contract with a qualified vendor for the pickup, transportation, and ultimate disposal of laboratory waste. The most common and environmentally sound method for destroying pharmaceutical waste is incineration at a permitted facility.
Never dispose of this compound or any other laboratory chemical down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
Experimental Protocols
The search did not yield any specific experimental protocols for the disposal or degradation of this compound. The standard and recommended procedure for its disposal is through high-temperature incineration by a licensed hazardous waste management company.
By adhering to these general guidelines and, most importantly, consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Nerisopam
For Immediate Use by Laboratory Professionals
This guide provides essential safety protocols and logistical procedures for the handling and disposal of Nerisopam, a potent psychoactive research compound. Given the absence of a specific Safety Data Sheet (SDS), this document is founded on established best practices for managing potent pharmaceutical compounds and analogous benzodiazepine derivatives. Its purpose is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment.
I. Hazard Assessment and Occupational Exposure
This compound is a 2,3-benzodiazepine derivative with potent anxiolytic and neuroleptic effects demonstrated in animal studies. As with many novel and potent research compounds, a specific Occupational Exposure Limit (OEL) has not been established. Therefore, a conservative approach based on the principles of Occupational Exposure Banding (OEB) is recommended.[1][2][3][4][5] This process categorizes compounds into bands based on their toxicological potency and associated health effects, guiding the implementation of appropriate control measures. For potent, centrally active compounds like this compound, handling procedures should align with a high level of containment.
Key Safety Considerations:
-
Primary Routes of Exposure: Inhalation of airborne powder and dermal contact are the primary routes of occupational exposure.
-
Health Effects: As a GABA receptor agonist, inadvertent exposure could lead to unintended sedative, anxiolytic, or other neurological effects.
-
Engineering Controls: The primary method for exposure control should be through engineering solutions. All handling of solid this compound must be conducted within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to minimize the generation and dispersal of airborne particles.
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for minimizing direct contact with this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat/Gown |
| Weighing and Handling Solid Compound | Double Nitrile Gloves | Chemical Splash Goggles and Face Shield | NIOSH-approved N95 or higher respirator | Disposable, solid-front gown with tight-fitting cuffs |
| Preparing Solutions | Double Nitrile Gloves | Chemical Splash Goggles | Not required if performed in a certified fume hood | Disposable, solid-front gown with tight-fitting cuffs |
| Administering to Animals | Nitrile Gloves | Safety Glasses with side shields | Not generally required | Standard Lab Coat |
| Cleaning and Decontamination | Double Nitrile Gloves | Chemical Splash Goggles | Not required unless generating aerosols | Disposable, solid-front gown with tight-fitting cuffs |
-
Gloves: When handling this compound, it is mandatory to wear two pairs of chemotherapy-rated nitrile gloves. The inner glove should be tucked under the cuff of the gown, and the outer glove placed over the cuff. Gloves must be changed immediately if contaminated or every 30-60 minutes during continuous handling.
-
Gowns: Disposable gowns made of a low-permeability fabric, such as polyethylene-coated polypropylene, are required when handling solid this compound. These gowns should be solid-front with back closure and have tight-fitting knit or elastic cuffs.
-
Respiratory Protection: A NIOSH-approved N95 respirator is the minimum requirement when weighing or otherwise handling solid this compound outside of a containment enclosure. For situations with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered.
-
Eye and Face Protection: Chemical splash goggles are essential to provide a complete seal around the eyes. A face shield should be worn over the goggles when handling larger quantities of the solid compound or when there is a significant risk of splashing.
Operational Plans: From Preparation to Disposal
Adherence to standardized procedures is paramount for the safe handling of potent compounds like this compound.
Experimental Protocol: Weighing and Solubilizing this compound
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the procedure.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment (e.g., analytical balance, spatulas, weigh boats, vials, solvent, vortex mixer) within the fume hood.
-
Prepare a labeled waste container for all disposable items that will come into contact with this compound.
-
-
Donning PPE:
-
Follow the prescribed sequence for donning PPE as illustrated in the workflow diagram below.
-
-
Weighing:
-
Tare the analytical balance with a clean weigh boat.
-
Carefully transfer the desired amount of solid this compound to the weigh boat using a dedicated spatula. Minimize any movements that could generate airborne dust.
-
Once the desired weight is achieved, securely close the primary container of this compound.
-
-
Solubilization:
-
Carefully add the solid this compound to the vial intended for solubilization.
-
Using a calibrated pipette, add the appropriate volume of solvent to the vial.
-
Securely cap the vial and vortex until the compound is fully dissolved.
-
-
Decontamination and Doffing PPE:
-
Wipe down all surfaces and equipment within the fume hood with an appropriate decontamination solution (e.g., 70% ethanol).
-
Dispose of all contaminated disposable items (e.g., weigh boat, pipette tips, bench paper) in the designated hazardous waste container.
-
Follow the prescribed sequence for doffing PPE to prevent cross-contamination.
-
Mandatory Visualizations
Disposal Plan
The disposal of this compound and all associated waste must comply with institutional, local, and federal regulations for hazardous and potentially controlled substances.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, weigh boats, and bench paper, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Under no circumstances should these solutions be disposed of down the drain.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent to remove any this compound residue. This rinseate must be collected as hazardous liquid waste. Following the initial rinse, glassware should be washed according to standard laboratory procedures.
-
Destruction of Active Compound: For larger quantities of expired or unwanted this compound, a chemical degradation method may be appropriate. As a benzodiazepine derivative, methods involving advanced oxidation processes, such as UV/H₂O₂, could be effective. However, any such procedure must be validated and performed in accordance with institutional safety guidelines and regulatory requirements.
By implementing these safety measures and operational plans, researchers can effectively manage the risks associated with handling the potent research compound this compound, fostering a secure and compliant laboratory environment. This guidance is intended to supplement, not replace, institution-specific safety protocols and the professional judgment of trained laboratory personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occupational exposure banding - Wikipedia [en.wikipedia.org]
- 3. Occupational Exposure Banding | Exposure Banding | CDC [cdc.gov]
- 4. The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132) | NIOSH | CDC [cdc.gov]
- 5. ishn.com [ishn.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
